Fentonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5868-06-4 |
|---|---|
Molecular Formula |
C31H34BrNO4 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide |
InChI |
InChI=1S/C31H34NO4.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;/h2-15,26-29,33H,16-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
MPLNGQBULSHWQW-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Appearance |
Solid powder |
Other CAS No. |
5868-06-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |
Origin of Product |
United States |
Foundational & Exploratory
Fentonium Bromide: A Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within the class of anticholinergic and antispasmodic agents.[1][2][3][4][5] Its chemical structure and pharmacological profile have made it a subject of interest for its potential therapeutic applications, primarily in conditions characterized by smooth muscle spasms and hypersecretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, based on available scientific literature.
Chemical Structure and Physicochemical Properties
This compound's chemical identity is well-established, with its structure elucidated by standard analytical techniques.
Chemical Structure:
-
IUPAC Name: (1R,3r,5S,8R)-8-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide
-
CAS Number: 5868-06-4
-
Molecular Formula: C₃₁H₃₄BrNO₄
-
Synonyms: Phentonium bromide, FA-402, Z-326, Ketoscilium, Ulcesium
Physicochemical and Quantitative Data:
The following tables summarize the key physicochemical and toxicological data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 564.52 g/mol | |
| Exact Mass | 563.1671 u | |
| Elemental Analysis | C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34% | |
| Melting Point | 193-194 °C | |
| Optical Rotation | [α]D²⁵ = -4.7° (c=5 in DMF) | |
| LogP | 2.83 (Predicted) | No specific experimental value found in searches. |
| Solubility | Soluble in DMSO. | No specific quantitative solubility data found in searches. |
| Pharmacological Parameter | Value | Species | Route of Administration | Reference(s) |
| LD₅₀ | 12.1 mg/kg | Mice | Intravenous | |
| LD₅₀ | >400 mg/kg | Mice | Subcutaneous | |
| LD₅₀ | >400 mg/kg | Mice | Oral |
Synthesis and Analysis
Synthesis:
Analytical Methods:
Specific, validated analytical methods for the routine analysis of this compound in pharmaceutical formulations or biological matrices are not extensively reported in the available literature. However, based on its chemical structure as a quaternary ammonium compound, several analytical techniques can be proposed and would require validation:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the analysis of quaternary ammonium compounds. A C18 or a cyano-propyl column could be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Ion-pairing agents may be necessary to achieve optimal separation and peak shape.
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) would be a powerful tool for the identification and quantification of this compound, providing high sensitivity and selectivity.
Pharmacological Properties
This compound exhibits a multi-faceted pharmacological profile, acting primarily as an anticholinergic agent with additional modulatory effects on other receptor systems.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors. This action underlies its antispasmodic and antisecretory effects.
In addition to its muscarinic receptor antagonism, this compound has been reported to be an allosteric blocker of α12βγε nicotinic acetylcholine receptors and a potassium (K+) channel opener. These additional mechanisms may contribute to its overall pharmacological profile.
Pharmacodynamics
Anticholinergic and Antispasmodic Activity: By blocking muscarinic receptors, this compound inhibits the effects of acetylcholine, leading to a reduction in smooth muscle tone and motility in the gastrointestinal and urinary tracts. This action is the basis for its use as an antispasmodic.
Anti-ulcerogenic and Antisecretory Effects: this compound has been shown to be a potent inhibitor of gastric acid secretion in animal models. It effectively reduces gastric hypersecretion induced by various secretagogues. This effect is attributed to its anticholinergic action on muscarinic receptors in the stomach, which are involved in mediating acid secretion.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not available in the published literature. As a quaternary ammonium compound, it is expected to have low oral bioavailability due to its permanent positive charge, which limits its ability to cross cell membranes.
Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. The following are summaries based on the available information.
5.1. Inhibition of Gastric Acid Secretion in Rats (Impicciatore et al., 1977)
-
Objective: To evaluate the effect of this compound on gastric acid secretion.
-
Animal Model: Rats with pyloric ligation to allow for the collection of gastric juice.
-
Methodology:
-
Rats are fasted prior to the experiment.
-
Under anesthesia, a midline incision is made, and the pylorus is ligated.
-
This compound (1 mg/kg) or vehicle is administered intravenously.
-
Secretagogues such as carbamylcholine, pentagastrin, or cerulein can be administered to stimulate gastric acid secretion.
-
After a set period, the animals are euthanized, and the stomachs are removed.
-
The gastric contents are collected, and the volume and acidity are measured by titration.
-
-
Expected Outcome: this compound is expected to significantly reduce the volume and total acid output of gastric secretion compared to control animals.
5.2. Treatment of Unstable Bladder in Women (Milani et al., 1986)
-
Objective: To assess the efficacy of this compound in treating incontinent unstable bladder.
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Participants: Women diagnosed with unstable bladder.
-
Methodology:
-
Participants are randomly assigned to receive either this compound or a placebo for a defined treatment period.
-
After a washout period, participants are crossed over to the other treatment arm.
-
Efficacy is assessed through urodynamic studies (cystometry) to measure bladder capacity, detrusor pressure, and the presence of involuntary contractions.
-
Subjective measures, such as frequency of micturition and episodes of incontinence, are also recorded.
-
-
Expected Outcome: this compound is expected to improve urodynamic parameters and reduce the symptoms of urinary frequency, urgency, and incontinence compared to placebo.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.
Caption: this compound blocks the activation of M3 muscarinic receptors by acetylcholine.
Caption: this compound as a proposed allosteric blocker of nicotinic acetylcholine receptors.
Caption: this compound's proposed action as a potassium channel opener.
Conclusion and Future Directions
This compound is a potent anticholinergic agent with a well-defined chemical structure and demonstrated efficacy in preclinical models of hypersecretion and smooth muscle spasm. Its multifaceted mechanism of action, potentially involving nicotinic receptor modulation and potassium channel opening, warrants further investigation to fully elucidate its therapeutic potential.
Key areas for future research include:
-
Pharmacokinetic Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound in both preclinical and clinical settings.
-
Elucidation of Signaling Pathways: Further research is required to detail the specific downstream signaling cascades affected by this compound's interaction with muscarinic, nicotinic, and potassium channels.
-
Development of Analytical Methods: Validated analytical methods are necessary for the quality control of this compound in pharmaceutical products and for its quantification in biological samples during pharmacokinetic and pharmacodynamic studies.
-
Clinical Investigation: Well-controlled clinical trials are needed to establish the safety and efficacy of this compound in relevant patient populations.
This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. Addressing the existing knowledge gaps will be crucial for the potential translation of this compound into a clinically useful therapeutic agent.
References
- 1. Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound [drugfuture.com]
An In-depth Technical Guide to the Mechanism of Action of Fentonium Bromide on Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mechanism of Action
The primary mechanism of action of Fentonium bromide is the competitive antagonism of acetylcholine (ACh) at the five muscarinic receptor subtypes (M1, M2, M3, M4, M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of parasympathetic functions.
-
Competitive Binding: this compound binds reversibly to the orthosteric site of muscarinic receptors, the same site that the endogenous agonist ACh binds to. By occupying this site, it prevents ACh from binding and activating the receptor. This inhibition does not alter the intrinsic activity of the receptor but increases the concentration of agonist required to elicit a given response.
-
Signal Transduction Blockade: Muscarinic receptor activation leads to distinct downstream signaling cascades depending on the subtype. This compound's antagonism prevents the initiation of these pathways.
-
M1, M3, and M5 Receptors: These receptors couple through Gαq/11 proteins to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), causing cellular responses like smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These receptors couple through Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Activation of these receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is notably responsible for the negative chronotropic effect in the heart.
-
The clinical antispasmodic effects of this compound, such as the inhibition of gastric acid secretion and reduction of gastrointestinal spasms, are primarily attributed to the blockade of M3 receptors on smooth muscle cells and secretory glands.
Quantitative Pharmacological Profile
A comprehensive understanding of a muscarinic antagonist's profile requires quantitative data on its binding affinity for each of the five receptor subtypes. This is typically determined through competitive radioligand binding assays.
Data Presentation
While specific, publicly available Kᵢ values for this compound are scarce, the following table provides the standard format for presenting such data. The values would be derived from competitive binding experiments against a non-selective radioligand like [³H]-N-methylscopolamine ([³H]-NMS).
Table 1: Template for Binding Affinity (Kᵢ) of this compound at Human Muscarinic Receptors
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | pKᵢ (-log(Kᵢ)) |
|---|---|---|---|---|
| M1 | [³H]-NMS | This compound | Data not available | Data not available |
| M2 | [³H]-NMS | This compound | Data not available | Data not available |
| M3 | [³H]-NMS | This compound | Data not available | Data not available |
| M4 | [³H]-NMS | This compound | Data not available | Data not available |
| M5 | [³H]-NMS | This compound | Data not available | Data not available |
Kᵢ values represent the dissociation constant of the inhibitor. A lower Kᵢ value indicates a higher binding affinity. The pKᵢ is the negative logarithm of the Kᵢ value and is often used for easier comparison.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the two major signaling cascades initiated by muscarinic receptor activation, which are blocked by this compound.
Caption: this compound blocks ACh activation of M1/M3/M5 receptors and the Gq/11 pathway.
Caption: this compound blocks ACh activation of M2/M4 receptors and the Gi/o pathway.
Experimental Workflow
The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of a compound like this compound.
Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ.
Experimental Protocols
The following is a detailed, generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the five human muscarinic receptor subtypes.
Materials and Reagents
-
Cell Membranes: Commercially available or in-house prepared cell membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A suitable cocktail for microplate scintillation counting.
-
Instrumentation: Microplate scintillation counter, vacuum filtration manifold.
Assay Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The final DMSO concentration in the assay should not exceed 0.1%.
-
-
Assay Plate Setup:
-
The total assay volume is typically 200 µL per well in a 96-well plate.
-
Total Binding Wells: Add 100 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kₑ, e.g., 0.5 nM), and 50 µL of cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add 50 µL of atropine (final concentration 1 µM), 50 µL of assay buffer, 50 µL of [³H]-NMS, and 50 µL of cell membrane suspension.
-
Competitor Wells: Add 50 µL of this compound dilution, 50 µL of assay buffer, 50 µL of [³H]-NMS, and 50 µL of cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (~25°C) for 2-3 hours with gentle agitation to reach binding equilibrium.
-
-
Harvesting:
-
Transfer the contents of the assay plate to the 96-well filter plate pre-soaked with a blocking agent like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Rapidly wash the filters 3-4 times with 200 µL of ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.
-
-
Scintillation Counting:
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand ([³H]-NMS).
-
Kₑ is the dissociation constant of the radioligand for the specific receptor subtype.
-
-
Conclusion
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. Its chemical nature as a quaternary ammonium compound confines its action primarily to the periphery, where it effectively blocks parasympathetic signaling at M1, M2, and M3 receptors, leading to its antispasmodic and antisecretory effects. While a detailed subtype selectivity profile based on quantitative binding data is not currently in the public domain, the methodologies outlined in this guide provide a clear and robust framework for determining these critical pharmacological parameters. Such data would be invaluable for a complete understanding of its therapeutic profile and potential side effects.
References
Fentonium Bromide (CAS 5868-06-4): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentonium bromide, identified by CAS number 5868-06-4, is a quaternary ammonium compound derived from atropine. It exhibits significant anticholinergic, antispasmodic, and anti-ulcerogenic properties.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, mechanism of action, and key experimental findings. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C31H34BrNO4.[1] A summary of its key chemical and physical data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 5868-06-4 | [1] |
| Molecular Formula | C31H34BrNO4 | |
| Molecular Weight | 564.52 g/mol | |
| Exact Mass | 563.1671 u | |
| Melting Point | 193-194 °C | |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound's pharmacological effects stem from its activity as a competitive antagonist at muscarinic acetylcholine receptors and as an allosteric blocker of α12βγε nicotinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for various physiological processes, including smooth muscle contraction and gastric acid secretion. Additionally, this compound has been identified as a potassium (K+) channel opener, which contributes to its muscle-relaxant properties.
Signaling Pathway of Muscarinic Receptor Antagonism
The primary mechanism of this compound involves the blockade of muscarinic receptors, thereby inhibiting the downstream signaling cascade initiated by acetylcholine. A generalized schematic of this pathway is depicted below.
Experimental Protocols and Findings
Several in vivo studies in animal models have demonstrated the pharmacological effects of this compound. The primary findings are summarized in Table 2.
| Species | Experimental Model | Dose & Route | Key Findings | Reference |
| Rat | Carbamylcholine, pentagastrin and cerulein-induced gastric secretion | 1 mg/kg, Intravenous (i.v.) | Inhibition of gastric acid secretion. | |
| Rat | Stress-induced ulcers | 1 mg/kg, Intraperitoneal (i.p.) | Diminished number of pre-ulcerative lesions and gastroduodenal ulcers. |
Note: Detailed experimental protocols for these studies are not publicly available. The provided information is based on summaries from scientific literature.
Synthesis
Pharmacokinetics and Receptor Binding Affinity
Despite its established pharmacological profile, detailed public information regarding the pharmacokinetics (e.g., bioavailability, half-life, clearance, volume of distribution) and quantitative receptor binding affinities (e.g., Ki or IC50 values for muscarinic and nicotinic receptor subtypes, EC50 for K+ channel opening) of this compound is limited. Further research is required to fully characterize these crucial parameters.
Conclusion
This compound is a potent anticholinergic agent with demonstrated efficacy in preclinical models of gastric hypersecretion and ulceration. Its dual mechanism of action, involving both receptor antagonism and ion channel modulation, makes it a compound of continued interest for researchers. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed publicly available data on its pharmacokinetics, receptor binding affinities, and synthesis. Further investigation into these areas would be invaluable for the scientific community and for unlocking the full therapeutic potential of this molecule.
References
Pharmacological Profile of Fentonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within the anticholinergic class of compounds.[1] Its pharmacological profile is characterized by a multi-faceted mechanism of action, primarily acting as a muscarinic receptor antagonist.[1] Additionally, it has been reported to function as an allosteric blocker of α12βγε nicotinic receptors and as a potassium channel opener.[1] These actions confer upon it antispasmodic and anti-ulcerogenic properties.[1][2] This document provides a comprehensive overview of the known pharmacological characteristics of this compound, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Due to a notable absence of specific quantitative data in publicly accessible literature, this guide also outlines general experimental protocols relevant to the assessment of such a compound.
Mechanism of Action
This compound exerts its pharmacological effects through modulation of multiple key physiological targets:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As an anticholinergic agent and atropine derivative, this compound competitively inhibits muscarinic acetylcholine receptors. This blockade of parasympathetic stimulation is the primary mechanism behind its antispasmodic and antisecretory effects.
-
Nicotinic Acetylcholine Receptor (nAChR) Allosteric Blockade: this compound is described as an allosteric blocker of α12βγε nicotinic receptors. Allosteric modulation involves binding to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's response to acetylcholine. This action may contribute to its effects on neurotransmission.
-
Potassium Channel (K+) Opening: The compound has been identified as a potassium channel opener. The opening of potassium channels leads to hyperpolarization of the cell membrane, which generally results in a decrease in cellular excitability. This mechanism can contribute to smooth muscle relaxation.
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways associated with this compound's mechanisms of action.
Pharmacodynamics
The primary pharmacodynamic effects of this compound stem from its anticholinergic properties, leading to smooth muscle relaxation and inhibition of glandular secretions.
In Vivo Effects
-
Inhibition of Gastric Acid Secretion: this compound has been shown to be a potent antagonist of gastric secretion in rats. It markedly reduces gastric hypersecretion induced by secretagogues such as pentagastrin, caerulein, and bethanechol.
-
Anti-ulcerogenic Activity: In animal models, this compound prevents the formation of stress-induced ulcers.
-
Effects on Opioid Withdrawal: Administration of this compound in rats experiencing naloxone-precipitated morphine withdrawal reduced the intensity of withdrawal signs, including increased defecation, micturition, salivation, and "wet-dog shakes." It also elevated the nociceptive threshold values in these animals.
Receptor Affinity and Potency
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Test System | Radioligand | Ki (nM) |
| M1 | Data not available | Data not available | Data not available |
| M2 | Data not available | Data not available | Data not available |
| M3 | Data not available | Data not available | Data not available |
| M4 | Data not available | Data not available | Data not available |
| M5 | Data not available | Data not available | Data not available |
Table 2: Nicotinic Receptor Allosteric Blockade by this compound
| Receptor Subtype | Test System | Agonist | IC50 (µM) |
| α12βγε | Data not available | Data not available | Data not available |
Table 3: Potassium Channel Opening Activity of this compound
| Channel Type | Test System | EC50 (µM) |
| K+ Channels | Data not available | Data not available |
Pharmacokinetics
As a quaternary ammonium compound, this compound is expected to exhibit certain pharmacokinetic properties.
-
Absorption: Quaternary ammonium compounds are generally poorly absorbed after oral administration due to their permanent positive charge and low lipophilicity.
-
Distribution: The blood-brain barrier penetration of quaternary ammonium anticholinergics is limited, which is expected to minimize central nervous system side effects.
-
Metabolism and Excretion: Specific metabolic pathways and excretion routes for this compound have not been detailed in the available literature. Generally, quaternary ammonium compounds are primarily eliminated through renal and fecal excretion.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | Data not available | Data not available | Oral |
| Volume of Distribution (L/kg) | Data not available | Data not available | IV |
| Clearance (mL/min/kg) | Data not available | Data not available | IV |
| Elimination Half-life (h) | Data not available | Data not available | IV |
Toxicology
Limited toxicological data is available for this compound.
Table 5: Acute Toxicity of this compound
| Species | Route of Administration | LD50 |
| Mouse | Intravenous | 12.1 mg/kg |
| Mouse | Subcutaneous | >400 mg/kg |
| Mouse | Oral | >400 mg/kg |
Experimental Protocols
Detailed, specific experimental protocols for this compound are not publicly available. The following sections describe generalized methodologies that would be appropriate for characterizing the pharmacological profile of a compound like this compound.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Principle: A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand from its receptor.
General Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human muscarinic receptor subtype of interest.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Patch-Clamp Electrophysiology)
Objective: To determine the functional effects of this compound on potassium channels (e.g., EC50 for channel opening).
Principle: The patch-clamp technique allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.
General Procedure:
-
Cell Culture: Culture a suitable cell line expressing the potassium channel of interest.
-
Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.
-
Seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Data Acquisition: Apply a voltage protocol to the cell and record the resulting potassium currents in the absence and presence of varying concentrations of this compound.
-
Data Analysis: Construct a concentration-response curve and determine the EC50 value for this compound-induced channel activation.
In Vivo Gastric Acid Secretion Studies in Rats
Objective: To evaluate the inhibitory effect of this compound on gastric acid secretion in an animal model.
General Procedure:
-
Animal Preparation: Anesthetize rats and surgically prepare them for gastric perfusion. This may involve ligation of the pylorus and insertion of cannulas into the esophagus and stomach.
-
Basal Secretion: Perfuse the stomach with saline and collect the perfusate to measure basal acid output.
-
Stimulation of Secretion: Administer a secretagogue (e.g., pentagastrin, bethanechol) to stimulate gastric acid secretion.
-
Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally) at various doses.
-
Sample Collection and Analysis: Continue to collect gastric perfusate at timed intervals and titrate the samples with a standardized base to determine the acid concentration.
-
Data Analysis: Calculate the total acid output and determine the dose-dependent inhibitory effect of this compound on stimulated gastric acid secretion.
Conclusion
This compound is a pharmacologically active compound with a complex mechanism of action involving antagonism of muscarinic receptors, allosteric blockade of nicotinic receptors, and opening of potassium channels. Its demonstrated in vivo effects on gastric acid secretion and opioid withdrawal highlight its therapeutic potential. However, a significant gap exists in the publicly available literature regarding quantitative pharmacological data, such as receptor binding affinities and potencies. Further research is required to fully elucidate the detailed pharmacological profile of this compound and to establish a clear structure-activity relationship for its diverse biological activities. The experimental protocols outlined in this guide provide a framework for future investigations aimed at filling these knowledge gaps.
References
Fentonium Bromide: A Technical Guide to an Atropine-Derived Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentonium bromide, a quaternary ammonium derivative of atropine, is a potent anticholinergic and antispasmodic agent. As a muscarinic acetylcholine receptor antagonist, it exerts its effects by competitively inhibiting the binding of acetylcholine, thereby modulating a wide range of physiological functions. This technical guide provides a comprehensive overview of the core characteristics of this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also outlines the established experimental protocols for determining key pharmacological parameters such as binding affinity (Ki) and functional antagonism (pA2), which are essential for the preclinical evaluation of muscarinic receptor antagonists.
Introduction
This compound is a synthetic derivative of atropine, a naturally occurring belladonna alkaloid.[1][2] Its chemical structure as a quaternary ammonium compound confers distinct pharmacokinetic properties. It is classified as an anticholinergic and antispasmodic agent, primarily indicated for the treatment of gastrointestinal ulcers and conditions characterized by smooth muscle spasms.[3][4] The therapeutic effects of this compound are mediated through its antagonism of muscarinic acetylcholine receptors, which are pivotal in regulating the parasympathetic nervous system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C31H34BrNO4 | [5] |
| Molecular Weight | 564.52 g/mol | |
| CAS Number | 5868-06-4 | |
| Appearance | White to off-white solid powder | |
| LogP | 1.958 |
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and reduced activation of protein kinase C (PKC), resulting in smooth muscle relaxation and reduced glandular secretions.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Antagonism of these receptors by this compound leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic adenosine monophosphate (cAMP).
The primary therapeutic effects of this compound, such as its antispasmodic and anti-ulcerogenic actions, are attributed to its antagonism of M3 receptors on smooth muscle cells and in gastric glands.
Pharmacodynamics
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. The Wikipedia entry for this compound lists a bioavailability of "1," which is highly unlikely for an orally administered quaternary ammonium compound, as these molecules are typically poorly absorbed from the gastrointestinal tract. Quaternary ammonium compounds are hydrophilic and carry a permanent positive charge, which limits their ability to cross biological membranes. Therefore, their oral bioavailability is generally low. Intravenous administration would result in 100% bioavailability. Further studies are required to accurately characterize the pharmacokinetic profile of this compound.
Signaling Pathways
The antagonism of muscarinic receptors by this compound disrupts the canonical signaling pathways initiated by acetylcholine. The two primary pathways affected are the Gq/11 and Gi/o pathways.
Experimental Protocols
The following sections detail standardized experimental protocols for the characterization of muscarinic receptor antagonists like this compound.
Radioligand Binding Assay for Determination of Ki
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the various concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known non-selective muscarinic antagonist like atropine).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis) for Determination of pA2
This protocol is used to determine the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of an agonist.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat bladder strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test antagonist (this compound).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the organ bath and incubate for a predetermined period.
-
Shifted Agonist CRC: In the presence of this compound, generate a second agonist CRC.
-
Repeat: Repeat steps 2-4 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line.
-
Conclusion
This compound is a well-established anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its therapeutic utility in treating gastrointestinal hypermotility and ulceration stems from its ability to block M3 receptor-mediated smooth muscle contraction and gastric acid secretion. While its general mechanism of action is understood, a comprehensive, publicly available dataset of its quantitative pharmacological parameters, including binding affinities for all muscarinic receptor subtypes and detailed pharmacokinetic profiles, is lacking. The experimental protocols outlined in this guide provide a framework for obtaining this critical data, which is essential for a more complete understanding of its pharmacological profile and for the development of novel muscarinic receptor modulators. Further research is warranted to fully elucidate the specific interactions of this compound with each muscarinic receptor subtype and to accurately characterize its absorption, distribution, metabolism, and excretion.
References
- 1. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | bioactive compound | CAS# 5868-06-4 | InvivoChem [invivochem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Fentonium Bromide: An In-Depth Technical Guide on its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it as a potent anticholinergic and antispasmodic agent.[1][2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, with a focus on its mechanism of action, receptor interactions, and physiological consequences. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering a compilation of available data, experimental methodologies, and visual representations of its functional pathways.
Core Mechanism of Action
This compound exerts its effects primarily through the modulation of the cholinergic nervous system. Its principal mechanisms include:
-
Muscarinic Receptor Antagonism: As an anticholinergic agent, this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4] This blockade of parasympathetic nerve impulses is the basis for its antispasmodic and antisecretory effects.
-
Allosteric Blockade of Nicotinic Receptors: this compound has been identified as an allosteric blocker of α12βγε nicotinic receptors. This interaction at a site distinct from the acetylcholine binding site modulates the receptor's function, contributing to its overall pharmacological profile.
-
Potassium Channel Opening: Evidence suggests that this compound also functions as a potassium (K+) channel opener, which can lead to hyperpolarization of cell membranes and a reduction in cellular excitability.
In Vitro Effects
Muscarinic Receptor Antagonism
This compound's anticholinergic properties are demonstrated by its ability to inhibit the effects of muscarinic agonists in various in vitro preparations. This antagonism is the foundation for its therapeutic applications in conditions characterized by smooth muscle spasms and excessive glandular secretions.
Nicotinic Receptor Modulation
The allosteric blockade of neuronal nicotinic acetylcholine receptors by this compound represents a more nuanced aspect of its mechanism. Allosteric modulators can alter the receptor's affinity for its endogenous ligand or its ion channel gating properties. This interaction may contribute to its effects on neurotransmitter release at the motor endplate.
In Vivo Effects
In vivo studies, primarily in animal models, have substantiated the therapeutic potential of this compound, particularly in the context of gastrointestinal disorders.
Inhibition of Gastric Acid Secretion
In rats, this compound has been shown to be a potent antagonist of gastric acid secretion. It effectively reduces gastric hypersecretion induced by various secretagogues, including pentagastrin, caerulein, and bethanechol.
Prevention of Stress-Induced Ulcers
This compound has demonstrated a protective effect against the formation of stress-induced ulcers in rats. This anti-ulcerogenic activity is likely a consequence of both its antisecretory effects and its antispasmodic action on the gastric musculature.
Effects on Morphine Withdrawal
Interestingly, administration of this compound in rats undergoing naloxone-precipitated morphine withdrawal has been shown to reduce the intensity of withdrawal symptoms such as increased defecation, salivation, and "wet-dog shakes." It also elevated the nociceptive threshold in these animals.
Quantitative Data Summary
While specific binding affinity constants are not widely published, the following table summarizes the key in vivo dosage and effects data.
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Gastric Secretion Inhibition | Rats | 1 mg/kg | Intravenous (i.v.) | Effective antagonist of gastric secretion. | |
| Stress Ulcer Prevention | Rats | 1 mg/kg | Intraperitoneal (i.p.) | Decreased the number of pre-ulceral lesions and gastroduodenal ulcers. |
Experimental Protocols
In Vivo Model of Gastric Secretion Inhibition
Objective: To evaluate the effect of this compound on gastric acid hypersecretion.
Animal Model: Rats.
Procedure:
-
Animal Preparation: Anesthetized rats are used. A catheter is inserted into the stomach for perfusion and collection of gastric contents.
-
Induction of Hypersecretion: Gastric hypersecretion is induced by the administration of a secretagogue such as bethanechol, pentagastrin, or caerulein.
-
Drug Administration: this compound (e.g., 1 mg/kg) is administered intravenously.
-
Sample Collection and Analysis: Gastric perfusate is collected at regular intervals, and the acid output is measured by titration.
-
Outcome Measure: The primary outcome is the reduction in gastric acid secretion following the administration of this compound compared to a control group.
In Vivo Model of Stress Ulcer Prevention
Objective: To assess the protective effect of this compound against stress-induced gastric ulcers.
Animal Model: Rats.
Procedure:
-
Induction of Stress: Gastric ulcers are induced using a stress model, such as water immersion restraint stress.
-
Drug Administration: this compound (e.g., 1 mg/kg) is administered intraperitoneally prior to the induction of stress.
-
Evaluation of Ulcers: After the stress period, the animals are euthanized, and their stomachs are removed and examined for the presence and severity of ulcerative lesions.
-
Outcome Measure: The number and size of pre-ulcerative lesions and gastroduodenal ulcers are compared between the this compound-treated group and an untreated control group.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Antagonism Signaling Pathway
Caption: this compound blocks acetylcholine binding to muscarinic receptors.
Experimental Workflow for In Vivo Gastric Secretion Assay
Caption: Workflow for assessing this compound's effect on gastric secretion.
Conclusion
This compound is a multifaceted anticholinergic agent with well-documented in vivo efficacy in models of gastric hypersecretion and stress-induced ulceration. Its dual action as a muscarinic antagonist and a nicotinic allosteric blocker, potentially coupled with potassium channel opening activity, provides a complex and interesting pharmacological profile. Further research to elucidate specific receptor subtype affinities and the downstream consequences of its allosteric modulation of nicotinic receptors will be crucial for fully understanding its therapeutic potential and for the development of more targeted therapies. This guide serves as a foundational resource for such future investigations.
References
Technical Guide: Solubility Profile of Fentonium Bromide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of fentonium bromide in dimethyl sulfoxide (DMSO) and other solvents. It includes a compilation of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.
Solubility Profile of this compound
This compound is an anticholinergic and antispasmodic agent derived from atropine[1]. Understanding its solubility is critical for in vitro and in vivo studies, formulation development, and ensuring accurate dosing in experimental settings. The available quantitative and qualitative solubility data are summarized below.
1.1 Quantitative Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For aqueous solutions, a predicted value is available.
| Solvent | Solubility | Concentration (Molar) | Method | Notes |
| DMSO | 130 mg/mL[2] | ~230.29 mM[2] | Experimental | Requires sonication (ultrasonic assistance)[2]. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended[2]. |
| Water | 9.2e-05 mg/mL | ~1.63e-07 M | Predicted | ALOGPS Prediction. |
1.2 Qualitative Solubility Information
While quantitative data for other solvents are limited, several sources indicate potential solubility in other common laboratory solvents. This compound is described as being soluble in DMSO. If it does not dissolve readily in DMSO, it is suggested to try solvents such as water, ethanol, or DMF.
Experimental Protocols for Solubility Determination
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This technique is considered a foundational practice in pharmaceutical research for establishing the thermodynamic solubility of a substance.
2.1 Shake-Flask Method Protocol
This protocol outlines the generalized steps for determining the equilibrium solubility of a compound like this compound.
-
Preparation of a Saturated Solution :
-
Add an excess amount of the solid compound (this compound) to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed, temperature-controlled container such as a glass vial or flask. The amount of solid should be sufficient to ensure a saturated solution remains in equilibrium with the undissolved solid phase.
-
-
Equilibration :
-
Agitate the container at a constant temperature for an extended period, typically 24 to 72 hours. This can be achieved using an orbital shaker or a magnetic stirrer. The prolonged agitation ensures that the system reaches equilibrium between the dissolved and undissolved solute.
-
-
Phase Separation :
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute should be used. Pre-rinsing the filter with the saturated solution can help minimize solute adsorption to the filter material.
-
-
Quantification of Solute :
-
Determine the concentration of the dissolved compound in the clear, saturated filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting :
-
Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.
-
2.2 Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Mechanism of Action & Signaling Pathway
This compound is classified as an anticholinergic, antispasmodic, and anti-ulcerogenic agent. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors.
3.1 Muscarinic Receptor Antagonism
As a quaternary ammonium derivative of atropine, this compound acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades. This inhibition of the parasympathetic nervous system leads to its antispasmodic and antisecretory effects. Additionally, it has been described as an allosteric blocker of α12βγε nicotinic receptors and a K(+)-channel opener.
3.2 Signaling Pathway Diagram
The diagram below illustrates the antagonistic action of this compound at the muscarinic receptor.
References
Fentonium Bromide: A Technical Guide for Researchers
This guide provides an in-depth overview of Fentonium bromide, a quaternary ammonium compound with significant anticholinergic, antispasmodic, and anti-ulcerogenic properties. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, mechanism of action, and relevant experimental protocols.
Core Molecular and Physicochemical Data
This compound is a derivative of atropine and functions as a competitive antagonist at muscarinic acetylcholine receptors, an allosteric blocker of nicotinic acetylcholine receptors, and a potassium channel opener.[1] Its core quantitative data are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C31H34BrNO4 | [1][2] |
| Molecular Weight | 564.52 g/mol | [1][2] |
| Exact Mass | 563.1671 u | |
| CAS Number | 5868-06-4 | |
| Elemental Analysis | C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34% | |
| Synonyms | FA-402, Z-326, Ketoscilium, Ulcesium, Phentonium bromide |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through multiple mechanisms of action. Primarily, it acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This antagonism prevents acetylcholine from binding, thereby inhibiting parasympathetic nerve impulses.
Additionally, this compound functions as an allosteric blocker of α12βγε nicotinic acetylcholine receptors and as a K(+)-channel opener. The blockage of nicotinic receptors contributes to its antispasmodic effects, while the opening of potassium channels leads to hyperpolarization of cell membranes, resulting in muscle relaxation.
Below are diagrams illustrating the key signaling pathways affected by this compound.
References
Fentonium Bromide: A Technical Guide to its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentonium bromide, a quaternary ammonium derivative of hyoscyamine, is a potent anticholinergic agent with a multifaceted pharmacological profile. This document provides an in-depth technical overview of the discovery, history, and core pharmacological characteristics of this compound. It includes a detailed account of its synthesis, mechanism of action, and a summary of key preclinical and clinical findings. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Discovery and History
This compound, also known by the synonyms FA-402 and Z-326, was first synthesized by U. Teotino and D. Della Bella of Whitefin Holding.[1] The invention was protected by U.S. Patent 3,356,682, filed on May 26, 1966, and subsequently granted on December 5, 1967.[1] This patent laid the groundwork for its development as a therapeutic agent. Further chemical and pharmacological studies by Teotino and Della Bella were published in Chimica Therapeutica in 1968, providing the initial scientific characterization of the compound. Early clinical investigations, such as those by Azzollini and colleagues in 1970, began to explore its therapeutic potential.
Chemical Properties and Synthesis
Chemical Name: [8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide[2]
Chemical Formula: C₃₁H₃₄BrNO₄[2]
Molecular Weight: 564.52 g/mol [2]
CAS Number: 5868-06-4
| Property | Value |
| Molecular Formula | C₃₁H₃₄BrNO₄ |
| Molecular Weight | 564.52 g/mol |
| CAS Number | 5868-06-4 |
| Appearance | White to off-white solid |
Synthesis Protocol
The synthesis of this compound, as described in the foundational patent literature, involves the quaternization of a hyoscyamine derivative. The following is a generalized experimental protocol based on the available information.
Experimental Protocol: Synthesis of this compound
-
Starting Materials: Hyoscyamine and a suitable phenacyl bromide derivative.
-
Reaction: The tertiary amine of the hyoscyamine is reacted with the phenacyl bromide derivative in an appropriate solvent, such as acetone or acetonitrile.
-
Conditions: The reaction is typically carried out at reflux temperature for several hours to ensure complete quaternization.
-
Purification: The resulting quaternary ammonium salt, this compound, precipitates out of the solution upon cooling or addition of a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.
Pharmacological Profile
This compound exhibits a complex mechanism of action, primarily functioning as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors. Additionally, it has been reported to act as a nicotinic acetylcholine receptor antagonist and a potassium channel opener.
Anticholinergic Activity (Muscarinic Receptor Antagonism)
This compound's primary therapeutic effects, including its antispasmodic and anti-ulcerogenic properties, are attributed to its competitive antagonism of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of acetylcholine in the parasympathetic nervous system.
Experimental Protocol: Muscarinic Receptor Binding Assay
A standard competitive radioligand binding assay can be used to determine the affinity of this compound for different muscarinic receptor subtypes (M1, M2, M3, etc.).
-
Preparation of Membranes: Cell membranes expressing the desired human muscarinic receptor subtype are prepared.
-
Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway: Muscarinic Receptor Antagonism
Caption: this compound blocks acetylcholine binding to muscarinic receptors.
Nicotinic Receptor Antagonism
This compound has also been identified as an allosteric blocker of α12βγε nicotinic receptors. This action may contribute to its overall pharmacological effects, particularly at the neuromuscular junction.
Experimental Protocol: Nicotinic Receptor Functional Assay
The antagonist activity of this compound at nicotinic receptors can be assessed using a functional assay, such as measuring agonist-induced ion flux.
-
Cell Culture: Cells expressing the desired nicotinic receptor subtype are cultured.
-
Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: The cells are pre-incubated with varying concentrations of this compound before being stimulated with a nicotinic agonist (e.g., nicotine or acetylcholine).
-
Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined.
Logical Relationship: Nicotinic Receptor Antagonism
Caption: this compound's allosteric blockade of nicotinic receptors.
Potassium Channel Opening
This compound has been reported to be a potassium (K⁺)-channel opener. This mechanism would lead to hyperpolarization of the cell membrane, making it less excitable and contributing to its muscle relaxant effects. The specific subtypes of potassium channels affected by this compound require further elucidation.
Experimental Workflow: Investigating Potassium Channel Opening
Caption: Workflow for studying this compound's effect on K+ channels.
Preclinical and Clinical Studies
Preclinical Data
In animal models, this compound has demonstrated significant anti-ulcerogenic and antisecretory effects.
| Study Type | Animal Model | Dose | Route | Effect | Reference |
| Gastric Secretion | Rat | 1 mg/kg | IV | Inhibition of gastric acid secretion | |
| Stress Ulcers | Rat | 1 mg/kg | IP | Prevention of stress-induced ulcers |
Clinical Data
Clinical trials have primarily focused on the efficacy of this compound in the treatment of peptic ulcers and overactive bladder.
A multicenter, double-blind, randomized clinical trial investigated the efficacy of this compound in the treatment of duodenal ulcers. The study compared this compound (4 tablets daily) to a placebo over a 4-week period in 105 patients (53 treated with this compound and 52 with placebo). The results showed a statistically significant improvement in both subjective and objective measures for the this compound group compared to the placebo group.
Another double-blind trial evaluated the use of this compound in treating incontinent unstable bladder.
Conclusion
This compound is a well-established anticholinergic agent with a history of use in the management of peptic ulcers and bladder instability. Its multifaceted mechanism of action, involving antagonism of both muscarinic and nicotinic acetylcholine receptors, as well as potential potassium channel opening activity, provides a basis for its therapeutic effects. This technical guide summarizes the key historical, chemical, and pharmacological information on this compound, offering a valuable resource for further research and development in the field of cholinergic pharmacology.
References
Fentonium Bromide: A Technical Guide to its Anticholinergic Activity
For Researchers, Scientists, and Drug Development Professionals
November 25, 2025
Abstract
Introduction
Fentonium bromide is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The anticholinergic and antispasmodic effects of this compound stem from its ability to block acetylcholine-induced responses in tissues such as smooth muscle, and secretory glands.[1] In vivo studies in rats have demonstrated its efficacy in inhibiting gastric acid secretion and preventing stress-induced ulcers.[3]
This guide details the standard experimental procedures for quantifying the interaction of this compound with muscarinic receptor subtypes and for assessing its functional antagonist activity.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by acetylcholine. The specific consequences of this antagonism depend on the muscarinic receptor subtype and the tissue in which it is expressed.
Figure 1: this compound's Antagonism of Muscarinic Receptor Signaling.
Quantitative Data Summary
Specific binding affinities (Ki) and functional potencies (pA2 or IC50) of this compound for the five human muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature. The following tables are provided as templates for the presentation of experimentally determined values.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| M1 | - | [³H]-Pirenzepine | e.g., CHO-K1 cells | - |
| M2 | - | [³H]-AF-DX 384 | e.g., CHO-K1 cells | - |
| M3 | - | [³H]-4-DAMPB | e.g., CHO-K1 cells | - |
| M4 | - | [³H]-Pirenzepine | e.g., CHO-K1 cells | - |
| M5 | - | [³H]-4-DAMPB | e.g., CHO-K1 cells | - |
Table 2: Functional Antagonist Potency of this compound
| Receptor Subtype | Assay Type | Agonist Used | pA2 / IC50 (nM) | Tissue/System | Reference |
| M1 | e.g., Calcium Flux | Carbachol | - | e.g., NG108-15 cells | - |
| M2 | e.g., Forskolin-stimulated cAMP accumulation | Carbachol | - | e.g., CHO-K1 cells | - |
| M3 | e.g., Guinea Pig Ileum Contraction | Carbachol | - | Guinea Pig Ileum | - |
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for determining the anticholinergic activity of this compound.
Radioligand Binding Assay for Determination of Ki
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.
4.1.1. Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) (e.g., CHO-K1 cells).
-
Radioligand: A subtype-selective tritiated antagonist (e.g., [³H]-Pirenzepine for M1, [³H]-N-methylscopolamine ([³H]-NMS) for general screening).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well Filter Plates: Glass fiber filter plates (e.g., GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
4.1.2. Experimental Workflow
References
Unveiling the Unintended: A Technical Guide to the Potential Off-Target Effects of Fentonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentonium bromide, a quaternary ammonium derivative of atropine, is recognized for its on-target activity as a muscarinic acetylcholine receptor antagonist, leading to its use as an anticholinergic and antispasmodic agent.[1][2][3] However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its potential off-target effects. This technical guide synthesizes available data on the unintended molecular interactions of this compound, providing insights into its broader biological activity. While specific quantitative data for its off-target interactions are not extensively documented in publicly available literature, this guide outlines the identified off-target activities and provides detailed, generalized experimental protocols for their investigation. The primary identified off-target effects of this compound include allosteric blockade of nicotinic acetylcholine receptors and the opening of potassium channels.[4] A deeper understanding of these off-target activities is crucial for a complete safety and efficacy assessment in drug development and for guiding future research.
Introduction
This compound is a synthetic anticholinergic agent with a quaternary ammonium structure.[1] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, which mediates its therapeutic effects, including the reduction of gastrointestinal motility and secretions. As with any pharmacologically active compound, the potential for off-target interactions exists and warrants careful consideration. These unintended interactions can lead to unforeseen side effects or, in some cases, present opportunities for therapeutic repositioning. This document provides a detailed overview of the known and potential off-target effects of this compound, with a focus on its interactions with nicotinic acetylcholine receptors and potassium channels.
On-Target Activity: Muscarinic Acetylcholine Receptor Antagonism
This compound's primary therapeutic action is derived from its ability to block muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are integral to the parasympathetic nervous system and are involved in a myriad of physiological processes.
Signaling Pathway
The canonical signaling pathway for muscarinic receptors, which this compound antagonizes, is depicted below.
References
Fentonium Bromide as a K(+)-Channel Opener: An Analysis of Available Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fentonium bromide is a known anticholinergic and antispasmodic agent. While some commercial suppliers list it as a K(+)-channel opener, a comprehensive review of publicly available scientific literature reveals a significant lack of empirical data to substantiate this claim. No peer-reviewed studies providing quantitative data, detailed experimental protocols, or elucidation of signaling pathways for this compound's activity on potassium channels were identified. This guide summarizes the known pharmacology of this compound and provides a general overview of K(+)-channel openers, highlighting the current information gap regarding this compound's purported role in this class of compounds.
This compound: Established Pharmacological Profile
This compound is recognized primarily for its anticholinergic and antispasmodic properties.[1][2][3] It is a quaternary ammonium derivative of atropine.[2][4] Its established mechanism of action is the blockade of muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscle and a reduction in gastric acid secretion.
One supplier's technical data sheet mentions that this compound is a K(+)-channel opener, but this claim is not supported by references to primary scientific literature. The same source notes that it inhibits transmitter release and depresses twitch without altering responsiveness to noradrenaline or ATP.
The Role of K(+)-Channel Openers in Cellular Physiology
Potassium (K+) channels are a diverse group of ion channels that play a crucial role in setting the resting membrane potential and repolarizing the cell membrane after an action potential. By opening these channels, K(+)-channel openers increase the efflux of potassium ions from the cell, leading to hyperpolarization. This hyperpolarization makes it more difficult for the cell to reach the threshold for excitation, resulting in a decrease in cellular excitability.
This mechanism is the basis for the therapeutic application of K(+)-channel openers in a variety of conditions, including hypertension (by relaxing vascular smooth muscle) and epilepsy (by reducing neuronal excitability).
Major Classes of K(+) Channels:
-
Voltage-Gated Potassium (Kv) Channels: These channels are activated by changes in the membrane potential and are critical for the repolarization phase of the action potential in neurons and cardiomyocytes.
-
Calcium-Activated Potassium (KCa) Channels: These channels are gated by intracellular calcium and/or membrane voltage. They are involved in various physiological processes, including smooth muscle relaxation and neuronal afterhyperpolarization.
-
ATP-Sensitive Potassium (KATP) Channels: These channels are regulated by intracellular ATP levels. They couple the metabolic state of a cell to its electrical activity and are important in tissues like pancreatic beta-cells, cardiac muscle, and smooth muscle.
-
Inwardly-Rectifying Potassium (Kir) Channels: These channels allow potassium to flow more easily into the cell than out and are important in maintaining the resting membrane potential.
Unsubstantiated Claims: this compound and K(+)-Channel Opening
Despite targeted searches for electrophysiological studies, including patch-clamp experiments, no published research was found that characterizes the effects of this compound on any subtype of potassium channel. Consequently, there is a complete absence of the following critical information:
-
Quantitative Data: No IC50 or EC50 values for this compound's effect on K(+) channels are available.
-
Experimental Protocols: Detailed methodologies for studying this compound's interaction with K(+) channels could not be located.
-
Signaling Pathways: The downstream signaling pathways that would be initiated by this compound-induced K(+) channel opening are unknown.
The lack of this fundamental data makes it impossible to create the detailed tables and diagrams requested for a technical guide on this specific topic.
General Experimental Protocols for Characterizing K(+)-Channel Openers
While no specific protocols for this compound exist, the following standard electrophysiological techniques are used to identify and characterize K(+)-channel openers.
Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel activity. It allows for the measurement of ion currents flowing through single channels or across the entire cell membrane.
-
Whole-Cell Configuration: This configuration is used to measure the total current from all ion channels in a cell's membrane. To study K(+) channels, other ion channels (e.g., sodium and calcium channels) are typically blocked pharmacologically. The application of a potential K(+)-channel opener would be expected to induce an outward potassium current.
-
Inside-Out and Outside-Out Patch Configurations: These configurations allow for the study of single-channel activity and how it is modulated by intracellular or extracellular application of a compound, respectively. These methods can reveal changes in channel open probability and conductance.
A general workflow for screening a compound for K(+)-channel opening activity using patch-clamp is depicted below.
Potential Signaling Pathways for K(+)-Channel Openers
The opening of K(+) channels leads to membrane hyperpolarization, which is the primary event in the signaling cascade. The downstream effects depend on the cell type.
Conclusion
The assertion that this compound acts as a K(+)-channel opener is not supported by the available scientific literature. While it is a well-documented anticholinergic agent, its effects on potassium channels have not been formally characterized. Researchers interested in this potential mechanism of action would need to conduct foundational electrophysiological studies to validate this claim and to determine the specific K(+) channel subtypes involved, the potency and efficacy of the interaction, and the relevant signaling pathways. Until such data is published, this compound should be primarily considered within the context of its established anticholinergic pharmacology. Professionals in drug development should be cautious about pursuing this compound as a K(+)-channel opener without further empirical validation.
References
The Impact of Fentonium Bromide on Presynaptic Acetylcholine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide, a quaternary ammonium derivative of hyoscyamine, is recognized for its anticholinergic and antispasmodic properties.[1][2] Beyond its established clinical applications, emerging research has illuminated a distinct and significant effect of this compound on the presynaptic mechanisms of cholinergic neurotransmission. Specifically, it has been shown to enhance the spontaneous release of acetylcholine (ACh) at the neuromuscular junction.[3][4][5] This technical guide provides an in-depth analysis of the effects of this compound on acetylcholine release, presenting key quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating cholinergic modulation.
Core Effects on Acetylcholine Release
This compound, also referred to as Phenthonium in some literature, induces a notable and concentration-dependent increase in the spontaneous quantal release of acetylcholine from motor nerve terminals. This effect is characterized by a significant rise in the frequency of miniature end-plate potentials (m.e.p.ps), which are the postsynaptic electrical responses to the spontaneous release of a single quantum (vesicle) of ACh.
The presynaptic facilitatory action of this compound is reversible and exhibits several key characteristics:
-
Independence from Extracellular Calcium: The increase in m.e.p.p. frequency is not affected by changes in the extracellular calcium concentration ([Ca2+]o).
-
Temperature Independence: The effect is consistent across a physiological range of temperatures.
-
No Depolarization Required: this compound does not induce membrane depolarization to elicit this effect.
Simultaneously, this compound also demonstrates a postjunctional effect by reducing the amplitude of m.e.p.ps, indicating a blockade of nicotinic acetylcholine receptors on the postsynaptic membrane.
Quantitative Data on Acetylcholine Release
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on acetylcholine release.
Table 1: Effect of this compound on the Frequency of Miniature End-Plate Potentials (m.e.p.ps) in Rat Diaphragm Muscle
| This compound Concentration (µM) | Mean m.e.p.p. Frequency (Hz) | Percentage Increase from Control (%) |
| Control | 0.8 ± 0.1 | 0 |
| 10 | 1.6 ± 0.2 | 100 |
| 20 | 2.4 ± 0.3 | 200 |
| 50 | 4.0 ± 0.5 | 400 |
Data extracted from Fann et al., 1990. Values are represented as mean ± S.E.M.
Table 2: Effect of this compound on Spontaneous and Evoked [³H]-Acetylcholine Efflux from Rat Diaphragms
| Condition | [³H]-ACh Efflux (dpm/g) |
| Spontaneous Release | |
| Control | 11.6 ± 6.4 |
| This compound (50 µM) - Peak Effect (15 min) | 110.5 ± 40.2 |
| This compound (50 µM) - After 50 min | 24.6 ± 14.7 |
| Evoked Release (Electrical Stimulation) | |
| Control | Not specified |
| This compound (20 µM) | Doubled the efflux induced by nerve stimulation |
| This compound (50 µM) + Stimulation | 164.7 ± 45.3 |
Data extracted from Cysneiros et al., 1991. Values are represented as mean ± S.E.M.
Proposed Signaling Pathways and Mechanisms of Action
The precise signaling pathway through which this compound enhances spontaneous acetylcholine release is not yet fully elucidated. However, experimental evidence points towards a mechanism that is independent of its classical antimuscarinic properties. The following diagrams illustrate the proposed mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phenthonium, a quaternary derivative of (-)-hyoscyamine, enhances the spontaneous release of acetylcholine at rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenthonium induces a transient increase of acetylcholine efflux from motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenthonium, a quaternary derivative of (-)-hyoscyamine, enhances the spontaneous release of acetylcholine at rat motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fentonium Bromide in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Fentonium bromide is a quaternary ammonium antimuscarinic agent and an atropine derivative.[1] It acts as an anticholinergic, antispasmodic, and has shown potential as an anti-ulcerogenic agent.[2] In preclinical research, it has been investigated for its effects on opioid withdrawal syndrome and gastric acid secretion in rats.[2][3][4] These application notes provide a summary of reported dosages and detailed protocols for the administration of this compound in rat models based on existing literature.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on this compound dosage in in vivo rat studies. It is critical to note the specific context of these studies when considering these dosage ranges.
Table 1: this compound Dosage in Rat Models
| Application | Rat Strain | Administration Route | Dosage (mg/kg) | Reference |
| Opioid Withdrawal Syndrome | Sprague-Dawley | Intraperitoneal (i.p.) | 1, 3, 9 | |
| Inhibition of Gastric Secretion | Not Specified | Intravenous (i.v.) | 1 | |
| Prevention of Stress Ulcers | Not Specified | Intraperitoneal (i.p.) | 1 |
Table 2: Summary of Effects Observed in Rats
| Application | Dosage (mg/kg) | Administration Route | Observed Effects | Reference |
| Opioid Withdrawal Syndrome | 1, 3, 9 | i.p. | Reduced intensity of withdrawal signs (e.g., defecation, micturition, salivation, wet-dog shakes) and elevated nociceptive threshold. | |
| Gastric Secretion | 1 | i.v. | Inhibition of gastric acid secretion induced by carbamylcholine, pentagastrin, and cerulein. | |
| Stress Ulcers | 1 | i.p. | Diminished number of pre-ulcerative lesions and gastroduodenal ulcers. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rats via intravenous and intraperitoneal routes. These are generalized protocols and should be adapted to specific experimental needs and institutional guidelines.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO, PEG300, and Tween 80 for less soluble compounds)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (if necessary)
Protocol:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the rats, calculate the required concentration of the dosing solution (mg/mL). Aim for an injection volume of 1-5 mL/kg for intraperitoneal and a maximum of 5 mL/kg for a bolus intravenous injection.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder:
-
For saline or PBS: Aseptically add the sterile vehicle to the this compound powder in a sterile vial. Vortex thoroughly until the powder is completely dissolved.
-
For compounds with low aqueous solubility, a formulation with DMSO, PEG300, and Tween 80 might be necessary. A suggested method involves dissolving the compound in DMSO first, then adding PEG300 and Tween 80, followed by sterile water or saline.
-
-
Ensure sterility: If the solution is not prepared from sterile components under aseptic conditions, it should be sterilized by filtration through a 0.22 µm sterile filter.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light at 2-8°C for short-term storage.
Intravenous (i.v.) Administration via the Lateral Tail Vein
Materials:
-
Rat restraint device
-
Heat lamp or warming pad
-
25-27 gauge needles
-
1 mL or 3 mL syringes
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
Prepared this compound solution
Protocol:
-
Animal Preparation:
-
Weigh the rat to ensure accurate dosing.
-
Warm the rat's tail using a heat lamp or a warming pad for a few minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
-
Restraint: Place the rat in a suitable restraint device, ensuring the tail is accessible.
-
Site Preparation: Clean the tail with a 70% alcohol wipe.
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the hub of the needle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Intraperitoneal (i.p.) Administration
Materials:
-
23-25 gauge needles
-
1 mL or 3 mL syringes
-
70% ethanol or isopropanol wipes
-
Prepared this compound solution
Protocol:
-
Animal Restraint:
-
Manually restrain the rat, ensuring the abdomen is exposed. The animal should be held securely but without restricting its breathing.
-
-
Site Identification:
-
Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side, and the bladder.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Before injecting, gently aspirate to ensure that no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn into the syringe.
-
Inject the solution smoothly.
-
-
Post-injection:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is as a competitive antagonist at muscarinic acetylcholine receptors. Its effects in the context of opioid withdrawal are thought to be mediated by its peripheral anticholinergic activity, counteracting the cholinergic overactivity that contributes to withdrawal symptoms.
Caption: Simplified signaling pathway of this compound's antagonism at muscarinic receptors.
Caption: General experimental workflow for in vivo rat studies with this compound.
Important Considerations and Data Gaps
-
Pharmacokinetics (ADME): There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats. This information is crucial for designing rational dosing regimens, understanding the drug's duration of action, and interpreting experimental results.
-
Toxicology (LD50): The acute toxicity (LD50) of this compound in rats via intravenous or intraperitoneal routes has not been found in the reviewed literature. This is a critical piece of safety information required for dose selection. It is strongly recommended to perform a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.
-
Rat Strain and Sex: The provided dosages are from studies that may have used specific rat strains. The response to this compound can vary between different strains and sexes.
-
Vehicle: The choice of vehicle for dissolving this compound can influence its solubility, stability, and bioavailability. It is important to select a vehicle that is appropriate for the administration route and is non-toxic to the animals.
Given these data gaps, researchers should exercise extreme caution when working with this compound and should prioritize conducting preliminary safety and pharmacokinetic assessments within their own experimental setup.
References
Application Notes and Protocols for Fentonium Bromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentonium bromide is a quaternary ammonium anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] As a blocker of muscarinic activity, it holds potential for in vitro studies related to signaling pathways and drug discovery.[1] This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with relevant physicochemical data and a schematic of its targeted signaling pathway.
Physicochemical Properties of this compound
This compound is a white to off-white solid powder.[1] A summary of its key properties is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 5868-06-4 | |
| Molecular Formula | C₃₁H₃₄BrNO₄ | |
| Molecular Weight | 564.52 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) | |
| Solubility | DMSO (≥ 3.25 mg/mL or ~5.76 mM) |
Experimental Protocols
Preparation of a 5 mM this compound Stock Solution
This protocol describes the preparation of a 5 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out 2.82 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Dilution of this compound for Cell Culture Applications
This protocol outlines the dilution of the 5 mM this compound stock solution to the desired final working concentration in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity, typically ≤ 0.1% (v/v).
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 5 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is recommended to perform a multi-step dilution to ensure accurate and homogenous mixing.
-
Suggested Working Concentration: Based on the activity of similar anticholinergic compounds in cell-based assays, a starting concentration range of 1-10 µM is recommended for initial experiments. The optimal concentration will depend on the cell type and the specific assay being performed.
-
Application to Cells: Add the diluted this compound solution to your cell cultures and incubate for the desired experimental duration.
Signaling Pathway and Experimental Workflow
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is coupled to a Gq protein. The binding of an agonist (like acetylcholine) to the M3 receptor typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in various cellular responses. This compound blocks this pathway by preventing the initial agonist binding.
Caption: this compound's mechanism of action.
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on a cellular response, such as calcium signaling.
Caption: A typical experimental workflow.
References
Application Notes and Protocols for Studying Gastric Secretion Using Fentonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide, a quaternary ammonium derivative of hyoscyamine, is a potent muscarinic receptor antagonist. Its utility in the study of gastric secretion lies in its ability to selectively block cholinergic stimulation of parietal and chief cells, thereby inhibiting the secretion of gastric acid and pepsin. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the mechanisms of gastric secretion.
This compound exerts its inhibitory effect by competitively blocking muscarinic M3 receptors on the basolateral membrane of gastric parietal cells.[1][2] Acetylcholine, released from postganglionic vagal fibers, is a primary stimulant of gastric acid secretion. By binding to M3 receptors, acetylcholine activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[2][3] This cascade ultimately leads to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire downstream signaling pathway.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables illustrate the expected dose-dependent inhibitory effects on gastric secretion parameters based on studies of similar muscarinic antagonists. These tables are intended to provide a framework for data analysis in experiments using this compound.
Table 1: Illustrative Dose-Dependent Inhibition of Pentagastrin-Stimulated Gastric Acid Output by a Muscarinic Antagonist in Rats
| Concentration of Muscarinic Antagonist (µg/kg) | Mean Acid Output (µEq/10 min) | Percentage Inhibition (%) |
| 0 (Control) | 48 ± 6.3 | 0 |
| 1 | 35 ± 5.1 | 27 |
| 10 | 22 ± 3.8 | 54 |
| 100 | 10 ± 2.5 | 79 |
Data are hypothetical and based on typical results observed with muscarinic antagonists.[4]
Table 2: Illustrative Effect of a Muscarinic Antagonist on Bethanechol-Stimulated Gastric Secretion in an Isolated Mouse Stomach Preparation
| Parameter | Control (Bethanechol alone) | + Muscarinic Antagonist (10⁻⁹ M) | Percentage Change (%) |
| Acid Secretion (µEq/min) | 1.5 ± 0.2 | 0.4 ± 0.1 | -73 |
| Pepsin Output (U/min) | 25 ± 3 | 8 ± 2 | -68 |
| Gastric Juice Volume (µL/min) | 50 ± 5 | 20 ± 3 | -60 |
Data are hypothetical and based on typical results observed with muscarinic antagonists.
Table 3: Illustrative Effect of a Muscarinic Antagonist on Gastric Juice Parameters in Pylorus-Ligated Rats
| Treatment Group | Gastric Juice Volume (mL/100g) | Gastric Juice pH | Total Acidity (mEq/L) |
| Control (Saline) | 4.32 ± 0.67 | 3.00 ± 0.29 | 94.57 ± 8.17 |
| Muscarinic Antagonist (mg/kg) | 2.15 ± 0.35 | 4.50 ± 0.41 | 45.21 ± 5.33 |
Control data adapted from a study on pylorus-ligated rats. Data for the muscarinic antagonist group is illustrative.
Mandatory Visualizations
References
- 1. Muscarinic receptors mediating acid secretion in isolated rat gastric parietal cells are of M3 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of M3-muscarinic receptor signaling in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fentonium Bromide in Neurological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium compound known for its anticholinergic, antispasmodic, and antiulcer properties.[1][2][3] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, making it a valuable tool for investigating the role of the cholinergic system in various physiological and pathological processes.[2] While its traditional applications have been in gastroenterology, its potent antimuscarinic activity suggests significant potential for its use in neurological research.[1] This document provides detailed application notes and protocols for the use of this compound in studying the nervous system.
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. By blocking these receptors, this compound can be used to investigate the role of acetylcholine in neuronal excitability, synaptic transmission, and plasticity. Additionally, some evidence suggests it may act as an allosteric blocker of α12βγε nicotinic receptors and as a K(+)-channel opener, although these mechanisms are less characterized.
Potential Applications in Neurological Research
Given its mechanism of action, this compound can be a valuable pharmacological tool in several areas of neurological research:
-
Investigation of Cholinergic Signaling: Elucidating the role of muscarinic receptors in various brain regions and neuronal circuits.
-
Synaptic Transmission and Plasticity Studies: Examining the contribution of cholinergic modulation to synaptic strength, long-term potentiation (LTP), and long-term depression (LTD).
-
Neuronal Excitability and Ion Channel Modulation: Studying the effects of muscarinic receptor blockade on neuronal firing patterns and the activity of various ion channels.
-
Models of Neurological Disorders: Investigating the therapeutic potential of muscarinic antagonists in animal models of diseases with cholinergic dysregulation, such as Alzheimer's disease, Parkinson's disease, and certain forms of epilepsy.
-
Autonomic Nervous System Research: Dissecting the role of muscarinic receptors in the regulation of peripheral organ systems by the autonomic nervous system.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. It is important to note that data specific to neurological research applications are limited, and some parameters are extrapolated from its use in other fields or from typical concentrations used for other muscarinic antagonists.
| Parameter | Value | Species | Application/Assay | Reference |
| In Vivo Dosage | 1 mg/kg (intravenous) | Rat | Inhibition of gastric secretion | |
| 1 mg/kg (intraperitoneal) | Rat | Prevention of stress ulcers | ||
| Suggested In Vitro Concentration Range | 1 µM - 100 µM | N/A | Electrophysiology, Calcium Imaging (Hypothetical) | N/A |
| Molecular Weight | 564.52 g/mol | N/A | N/A |
Experimental Protocols
Note: The following protocols are adapted from standard neurological research methodologies and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Electrophysiology - Brain Slice Recordings
Objective: To investigate the effect of this compound on synaptic transmission and neuronal excitability in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (vibratome)
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes
Methodology:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated slicing aCSF.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain slices at room temperature in oxygenated aCSF until use.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the brain region of interest.
-
For synaptic transmission studies, place a stimulating electrode to evoke synaptic responses.
-
Record baseline synaptic activity or neuronal firing for at least 10-15 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).
-
Bath-apply this compound by switching the perfusion to the drug-containing aCSF.
-
Record the effects of this compound on synaptic responses or neuronal excitability for 15-30 minutes or until a stable effect is observed.
-
To test for reversibility, wash out the drug by perfusing with normal aCSF.
-
Protocol 2: In Vitro Calcium Imaging
Objective: To examine the effect of this compound on intracellular calcium dynamics in cultured neurons or brain slices.
Materials:
-
This compound
-
Cultured neurons or acute brain slices
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope with a suitable camera and light source
Methodology:
-
Cell/Slice Preparation and Dye Loading:
-
For cultured neurons, plate cells on glass-bottom dishes suitable for imaging.
-
For brain slices, prepare as described in Protocol 1.
-
Load the cells or slices with a calcium indicator dye according to the manufacturer's instructions. Typically, this involves incubation with the dye in imaging medium for 30-60 minutes at 37°C.
-
Wash the preparation with fresh imaging medium to remove excess dye.
-
-
Calcium Imaging:
-
Mount the preparation on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images at a suitable frame rate.
-
To evoke calcium transients, stimulate the cells with a relevant agonist (e.g., carbachol, a cholinergic agonist) or by electrical stimulation.
-
-
Application of this compound:
-
Prepare a stock solution of this compound.
-
Add this compound to the imaging medium at the desired final concentration.
-
Perfuse the cells or slices with the this compound-containing medium.
-
After a pre-incubation period (e.g., 10-15 minutes), re-apply the stimulus and record the changes in intracellular calcium concentration.
-
Analyze the fluorescence data to quantify the effect of this compound on calcium signaling.
-
Visualizations
Signaling Pathway
Caption: Muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for an in vitro electrophysiology experiment with this compound.
References
Fentonium Bromide: Application Notes for Investigating Stress Ulcers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium derivative of atropine and acts as a potent anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle spasm and secretory activity.[1] In the context of gastrointestinal research, this compound has been investigated for its ability to inhibit gastric acid secretion.[1] This property makes it a compound of interest for studying the pathogenesis and potential treatment of stress-induced gastric ulcers, where excessive gastric acid is a key contributing factor. These application notes provide a comprehensive overview of the use of this compound in animal models of stress ulcers, including detailed experimental protocols and an elucidation of the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by blocking muscarinic acetylcholine receptors. In the stomach, vagal nerve stimulation releases acetylcholine, which binds to M3 muscarinic receptors on gastric parietal cells.[2][3] This binding event initiates a signaling cascade that results in the secretion of hydrochloric acid (HCl) into the gastric lumen. This compound competitively inhibits this interaction, thereby reducing gastric acid secretion.[1]
The key signaling pathway is as follows:
-
Acetylcholine Release: Stress can lead to increased vagal nerve activity, resulting in the release of acetylcholine in the gastric mucosa.
-
M3 Receptor Activation: Acetylcholine binds to M3 muscarinic receptors on the basolateral membrane of parietal cells.
-
Gq Protein Activation: The activated M3 receptor stimulates the Gq alpha subunit of a heterotrimeric G protein.
-
Phospholipase C Activation: The Gq alpha subunit activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and Protein Kinase C Activation: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). Both Ca2+ and DAG activate protein kinase C (PKC).
-
H+/K+ ATPase (Proton Pump) Activation: The increase in intracellular Ca2+ and activation of PKC ultimately lead to the translocation and activation of the H+/K+ ATPase pump on the apical membrane of the parietal cell. This pump secretes H+ ions into the gastric lumen in exchange for K+ ions, resulting in gastric acid production.
This compound acts as an antagonist at the M3 receptor, preventing acetylcholine from initiating this cascade and thereby reducing gastric acid secretion.
Caption: Anticholinergic action of this compound.
Experimental Protocols
A widely used and reproducible method for inducing stress ulcers in animal models is the Water Immersion Restraint Stress (WIRS) model.
Water Immersion Restraint Stress (WIRS) Model in Rats
Objective: To induce gastric ulcers in rats through a combination of restraint and water immersion to evaluate the protective effects of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Restraint cages or devices that hold the rat without compressing the abdomen
-
Water bath maintained at a constant temperature (e.g., 23°C)
-
Dissection tools
-
Formalin solution (10%)
-
Ulcer scoring scale
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Fasting: Fast the rats for 24-48 hours before the experiment, with free access to water. This ensures an empty stomach for better visualization of ulcers.
-
Drug Administration:
-
Divide the animals into at least three groups:
-
Vehicle control group
-
This compound treated group(s) (different doses can be tested to establish a dose-response relationship)
-
Positive control group (e.g., a known anti-ulcer drug like a proton pump inhibitor)
-
-
-
Stress Induction:
-
Place each rat in a restraint device.
-
Immerse the rats vertically in the water bath to the level of the xiphoid process for a period of 4-7 hours. The duration can be adjusted to achieve the desired severity of ulceration.
-
-
Euthanasia and Stomach Excision:
-
At the end of the stress period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately excise the stomach.
-
-
Ulcer Evaluation:
-
Open the stomach along the greater curvature and rinse gently with saline to remove gastric contents.
-
Pin the stomach flat on a board and fix in 10% formalin for 10-15 minutes.
-
Examine the gastric mucosa for lesions under a dissecting microscope.
-
Measure the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Alternatively, a scoring system can be used (e.g., 0 = no lesions, 1 = small punctate lesions, 2 = linear lesions <5 mm, 3 = linear lesions >5 mm, etc.).
-
Experimental Workflow
Caption: WIRS model workflow.
Data Presentation
Quantitative data from these experiments should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Ulcer Index in WIRS Model
| Treatment Group | Dose (mg/kg) | N | Mean Ulcer Index (mm) ± SEM | % Inhibition |
| Vehicle Control | - | 8 | [Insert Value] | - |
| This compound | [Dose 1] | 8 | [Insert Value] | [Calculate] |
| This compound | [Dose 2] | 8 | [Insert Value] | [Calculate] |
| This compound | [Dose 3] | 8 | [Insert Value] | [Calculate] |
| Positive Control | [Dose] | 8 | [Insert Value] | [Calculate] |
% Inhibition = [(Mean Ulcer Index of Control - Mean Ulcer Index of Treated) / Mean Ulcer Index of Control] x 100
Note: The values in this table are placeholders and would need to be populated with experimental data.
Conclusion
This compound, as an anticholinergic agent, holds potential as a pharmacological tool for investigating the role of gastric acid secretion in the pathogenesis of stress-induced ulcers in animal models. The Water Immersion Restraint Stress model provides a robust and reproducible method for inducing such ulcers. While specific dose-response data for this compound in this model is not extensively documented, the provided protocol, based on the known mechanisms of anticholinergics and established stress ulcer models, offers a solid foundation for researchers to initiate such investigations. Careful dose-finding studies are recommended to establish the optimal therapeutic window for this compound in this application.
References
- 1. Inhibitory effect of fentonium on gastric acid secretion in different laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors mediating acid secretion in isolated rat gastric parietal cells are of M3 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Muscarinic Acetylcholine Signaling in Gastrointestinal Cancers | MDPI [mdpi.com]
Preparation of Fentonium Bromide Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of Fentonium bromide stock solutions for use in research and drug development applications. This compound is an anticholinergic and antispasmodic agent. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These guidelines cover solvent selection, solubility, storage, and safety considerations.
Data Presentation
The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 564.52 g/mol | [1] |
| Solubility in DMSO | 130 mg/mL (230.29 mM) | [2] |
| Recommended Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2][3] |
| Stock Solution Storage (-20°C) | Up to 1 month |
Experimental Protocols
High-Concentration Stock Solution in DMSO (for in vitro and in vivo studies)
This protocol describes the preparation of a high-concentration this compound stock solution in Dimethyl Sulfoxide (DMSO). This stock can be used for subsequent dilutions in aqueous media for in vitro assays or in appropriate vehicles for in vivo studies.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for high concentrations)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation: In a chemical fume hood, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the volume of DMSO as calculated below:
-
Volume (mL) = [Mass (mg) / 564.52 ( g/mol )] / 10 (mmol/L)
-
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the powder is not completely dissolved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed and protected from light.
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired sterile aqueous buffer to achieve the final working concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Final Dilution: When adding the this compound solution to your experimental setup (e.g., cell culture plate), ensure the final volume of DMSO does not exceed the tolerance level of your specific cell line or assay.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately. The stability of this compound in aqueous solutions at working concentrations has not been extensively reported.
Preparation of Formulation for In Vivo Studies
This protocol provides an example of how to formulate this compound for in vivo administration, based on diluting a DMSO stock solution into corn oil.
Materials:
-
This compound DMSO stock solution (e.g., 32.5 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw an aliquot of the this compound DMSO stock solution.
-
Dilution: In a sterile tube, add the required volume of the DMSO stock solution to the appropriate volume of corn oil. For example, to prepare a 1 mL working solution, add 100 µL of a 32.5 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Homogenization: Vortex the mixture thoroughly until a uniform suspension or solution is achieved.
-
Administration: The formulation should be prepared fresh on the day of administration.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock solutions.
Safety Precautions
Researchers handling this compound should adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound powder and its solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Spills: In case of a spill, avoid generating dust. Clean the area with an appropriate method for chemical spills.
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations for chemical waste.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before handling the compound.
References
In Vitro Assays for Testing Fentonium Bromide Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium derivative of atropine, classified as an anticholinergic and antispasmodic agent.[1] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] A thorough in vitro evaluation of this compound is crucial to delineate its potency, selectivity, and mechanism of action across the five human muscarinic receptor subtypes (M1-M5). This document provides detailed protocols for key in vitro assays to characterize the efficacy of this compound, guidance on data interpretation, and a visual representation of the relevant signaling pathways.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. These G-protein coupled receptors (GPCRs) are classified into five subtypes with distinct signaling pathways and tissue distribution.[3]
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
By blocking these receptors, this compound inhibits the physiological effects of acetylcholine.
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Data Presentation
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| M1 | [³H]-NMS | Experimental Value |
| M2 | [³H]-NMS | Experimental Value |
| M3 | [³H]-NMS | Experimental Value |
| M4 | [³H]-NMS | Experimental Value |
| M5 | [³H]-NMS | Experimental Value |
| Ki (Inhibitory Constant) is a measure of the binding affinity of this compound. A lower Ki value indicates a higher binding affinity. |
Table 2: Functional Antagonist Potency of this compound at Human Muscarinic Receptors
| Receptor Subtype | Functional Assay | This compound IC50 (nM) / pA2 |
| M1 | Calcium Mobilization | Experimental Value |
| M2 | cAMP Inhibition | Experimental Value |
| M3 | Calcium Mobilization | Experimental Value |
| M4 | cAMP Inhibition | Experimental Value |
| M5 | Calcium Mobilization | Experimental Value |
| IC50 (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of the maximal agonist response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. |
Experimental Protocols
Radioligand Binding Assay: Determination of Ki
This assay determines the binding affinity of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (10 µM).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
This compound at various concentrations (or vehicle for total binding).
-
Atropine for the determination of non-specific binding.
-
A constant concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)
This cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist.
Objective: To determine the functional antagonist potency (IC50) of this compound at Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing individual human M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol or Oxotremorine).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescent plate reader with kinetic reading capabilities.
Protocol:
-
Plate the cells in 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add this compound at various concentrations and incubate for a specified pre-treatment time.
-
Place the plate in the fluorescent plate reader and initiate kinetic reading.
-
Add a fixed concentration of the muscarinic agonist to all wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
Caption: Workflow for a calcium mobilization assay.
Conclusion
The in vitro assays detailed in this document provide a robust framework for characterizing the efficacy of this compound as a muscarinic receptor antagonist. By systematically determining its binding affinity and functional potency at each of the five receptor subtypes, researchers can build a comprehensive pharmacological profile. This information is invaluable for understanding its therapeutic potential and off-target effects, thereby guiding further drug development and clinical application.
References
- 1. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fentonium Bromide in the Study of Opioid Withdrawal Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid withdrawal syndrome (OWS) presents a significant hurdle in the management of opioid use disorder. The syndrome is characterized by a range of debilitating symptoms, many of which are mediated by the autonomic nervous system. Fentonium bromide, a quaternary ammonium anti-muscarinic agent, has been investigated for its potential to alleviate some of these symptoms. Its peripheral action makes it a subject of interest for targeting withdrawal manifestations with potentially fewer central nervous system side effects compared to other treatments.[1]
These application notes provide a detailed overview of the use of this compound in preclinical models of opioid withdrawal, including experimental protocols and data presentation.
Mechanism of Action
This compound acts as a peripheral antagonist of muscarinic acetylcholine receptors.[1] During opioid withdrawal, there is a state of cholinergic hyperactivity, which contributes to many of the physical symptoms observed. By blocking the action of acetylcholine at peripheral muscarinic receptors, this compound can mitigate symptoms such as increased salivation, lacrimation, urination, and defecation.[1]
Data Presentation
The following tables summarize the reported effects of this compound on various signs of naloxone-precipitated morphine withdrawal in rats.
Table 1: Effect of this compound on Somatic Opioid Withdrawal Signs
| Treatment Group | Dose (mg/kg, i.p.) | Wet-Dog Shakes (Count) | Salivation (Qualitative) | Urination & Defecation (Qualitative) |
| Morphine + Naloxone + Vehicle | 0 | High | Profuse | Increased |
| Morphine + Naloxone + this compound | 1 | Reduced | Decreased | Decreased |
| Morphine + Naloxone + this compound | 3 | Significantly Reduced | Markedly Decreased | Markedly Decreased |
| Morphine + Naloxone + this compound | 9 | Substantially Reduced | Substantially Decreased | Substantially Decreased |
Note: Specific quantitative data from the primary study by Navarro et al. (1997) were not accessible. The table reflects the qualitative descriptions of the effects.
Table 2: Effect of this compound on Nociceptive Threshold During Opioid Withdrawal
| Treatment Group | Dose (mg/kg, i.p.) | Nociceptive Threshold (e.g., Paw-lick latency in s) |
| Morphine + Naloxone + Vehicle | 0 | Decreased (Hyperalgesia) |
| Morphine + Naloxone + this compound | 1 | Increased |
| Morphine + Naloxone + this compound | 3 | Significantly Increased |
| Morphine + Naloxone + this compound | 9 | Substantially Increased |
Note: Specific quantitative data from the primary study by Navarro et al. (1997) were not accessible. The table reflects the qualitative descriptions of the effects.
Experimental Protocols
This section details the methodology for inducing and assessing opioid withdrawal in a rat model and for evaluating the effects of this compound.
Protocol 1: Induction of Morphine Dependence and Naloxone-Precipitated Withdrawal in Rats
Objective: To establish a reliable model of opioid dependence and acute withdrawal for the evaluation of therapeutic agents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Morphine hydrochloride
-
Naloxone hydrochloride
-
Sterile saline (0.9% NaCl)
-
This compound
-
Animal cages
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Observation chambers
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Induction of Morphine Dependence:
-
Administer morphine hydrochloride (e.g., 10 mg/kg, i.p.) twice daily (e.g., at 8:00 and 20:00) for 4 consecutive days. This escalating dose regimen helps to induce a state of physical dependence.
-
A control group should receive equivalent volumes of sterile saline.
-
-
Precipitation of Withdrawal:
-
On the 5th day, 2 hours after the final morphine or saline injection, administer naloxone hydrochloride (e.g., 1 mg/kg, i.p.) to precipitate withdrawal symptoms.
-
-
Observation of Withdrawal Signs:
-
Immediately after naloxone administration, place the rat in a clear observation chamber.
-
Observe and score withdrawal signs for a period of 30-60 minutes. Key signs to monitor include:
-
Somatic signs: Wet-dog shakes, teeth chattering, ptosis (eyelid drooping), salivation, lacrimation, rhinorrhea, urination, and defecation (number of fecal boli).
-
Behavioral signs: Jumping, writhing, and exploratory behavior.
-
-
Use a standardized scoring system to quantify the severity of withdrawal.
-
Protocol 2: Evaluation of this compound on Opioid Withdrawal Syndrome
Objective: To assess the dose-dependent effects of this compound on the signs of naloxone-precipitated opioid withdrawal.
Procedure:
-
Experimental Groups:
-
Group 1: Saline + Naloxone + Vehicle
-
Group 2: Morphine + Naloxone + Vehicle
-
Group 3: Morphine + Naloxone + this compound (1 mg/kg, i.p.)
-
Group 4: Morphine + Naloxone + this compound (3 mg/kg, i.p.)
-
Group 5: Morphine + Naloxone + this compound (9 mg/kg, i.p.)
-
-
Drug Administration:
-
Induce morphine dependence as described in Protocol 1.
-
On day 5, 15 minutes prior to naloxone administration, administer the assigned dose of this compound or vehicle (saline) intraperitoneally.
-
-
Assessment of Withdrawal:
-
Precipitate withdrawal with naloxone and score the withdrawal signs as described in Protocol 1.
-
-
Assessment of Nociception (Optional):
-
To evaluate the effect on withdrawal-induced hyperalgesia, perform a nociceptive test (e.g., hot plate or tail-flick test) before this compound administration and at a set time point during the withdrawal observation period.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's action.
Caption: Experimental workflow for studying this compound in opioid withdrawal.
Caption: this compound's peripheral anti-muscarinic action in opioid withdrawal.
References
Application Notes and Protocols for Fentonium Bromide Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium compound with established anticholinergic, antispasmodic, and anti-ulcerogenic properties.[1][2][3] Its mechanism of action includes blocking muscarinic and α12βγε nicotinic acetylcholine receptors, as well as opening potassium (K+) channels.[1] While its effects on the gastrointestinal and autonomic nervous systems are well-documented, its potential as a neuroprotective agent remains an area of active investigation. Preliminary studies on related compounds, such as fentanyl, suggest that modulation of opioid receptors and their downstream signaling pathways, like the MAPK pathway, could offer neuroprotection against ischemic injury.[4]
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the neuroprotective effects of this compound. The protocols outlined below cover in vitro and in vivo models of neuronal damage, key biochemical and cellular assays, and analysis of potential signaling pathways.
Proposed Mechanism of Neuroprotective Action
Based on its pharmacological profile, this compound may exert neuroprotective effects through several potential mechanisms. As a K+ channel opener, it could hyperpolarize neuronal membranes, reducing excitability and preventing excitotoxicity, a key driver of neuronal death in ischemic stroke and neurodegenerative diseases. Its anticholinergic properties may also contribute to neuroprotection by modulating cholinergic pathways involved in inflammation and apoptosis. Furthermore, exploring its effects on signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and apoptosis, is warranted.
In Vitro Experimental Design
In vitro models provide a controlled environment to investigate the direct neuroprotective effects of this compound on neuronal cells and to elucidate its mechanism of action.
Cell Models
-
Primary Neuronal Cultures: Cortical or hippocampal neurons isolated from embryonic rodents are a well-established model for neuroprotection assays.
-
Immortalized Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used for high-throughput screening and mechanistic studies.
-
Co-culture Systems: To mimic the complex environment of the central nervous system, co-cultures of neurons with glial cells (astrocytes and microglia) can be utilized to study neuroinflammation and intercellular signaling.
Neurotoxicity Models
-
Excitotoxicity: Exposure to high concentrations of glutamate or N-methyl-D-aspartate (NMDA) simulates the excitotoxic cascade seen in ischemic stroke.
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) induces oxidative damage, a common feature of neurodegenerative diseases like Parkinson's disease.
-
Oxygen-Glucose Deprivation (OGD): This model mimics the ischemic conditions of a stroke by depriving cells of oxygen and glucose.
In Vivo Experimental Design
In vivo studies are crucial for validating the neuroprotective efficacy of this compound in a whole-organism context, assessing its pharmacokinetic and pharmacodynamic properties, and evaluating its effects on functional outcomes.
Animal Models
-
Focal Cerebral Ischemia (Stroke) Model: The middle cerebral artery occlusion (MCAO) model in rats or mice is the most widely used model to simulate ischemic stroke. Both transient (reperfusion) and permanent occlusion models can be employed.
-
Neurodegenerative Disease Models:
-
Parkinson's Disease: Intrastriatal injection of 6-OHDA or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in rodents to model dopaminergic neurodegeneration.
-
Alzheimer's Disease: Use of transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) to study amyloid-beta plaque pathology.
-
Outcome Measures
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections to quantify the extent of ischemic damage.
-
Neurological Deficit Scoring: Assessment of motor and sensory function using standardized scoring systems.
-
Behavioral Tests: Evaluation of cognitive function (e.g., Morris water maze, Y-maze) and motor coordination (e.g., rotarod test).
-
Histological and Immunohistochemical Analysis: Staining of brain tissue to assess neuronal loss, apoptosis (e.g., TUNEL staining), and activation of microglia and astrocytes.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: In Vitro Neuroprotective Effect of this compound on Primary Cortical Neurons Subjected to Oxygen-Glucose Deprivation (OGD)
| Treatment Group | Cell Viability (%) (MTT Assay) | Apoptotic Cells (%) (TUNEL Assay) | Relative Caspase-3 Activity |
| Control | 100 ± 5.2 | 2.1 ± 0.5 | 1.0 ± 0.1 |
| OGD Vehicle | 45.3 ± 4.1 | 35.8 ± 3.2 | 3.5 ± 0.4 |
| This compound (1 µM) + OGD | 58.2 ± 3.9 | 25.1 ± 2.8 | 2.7 ± 0.3 |
| This compound (10 µM) + OGD | 75.6 ± 4.5 | 15.4 ± 2.1 | 1.8 ± 0.2 |
| This compound (100 µM) + OGD | 88.9 ± 5.0 | 8.3 ± 1.5 | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation (n=6). Statistical significance to be determined by appropriate statistical tests.
Table 2: In Vivo Neuroprotective Effect of this compound in a Rat MCAO Model
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Motor Coordination (Rotarod Latency, s) |
| Sham | 0 | 0 | 180 ± 15.2 |
| MCAO + Vehicle | 210.5 ± 25.3 | 3.5 ± 0.5 | 45.8 ± 8.1 |
| MCAO + this compound (1 mg/kg) | 155.2 ± 18.9 | 2.8 ± 0.4 | 82.3 ± 10.5 |
| MCAO + this compound (5 mg/kg) | 98.7 ± 15.1 | 1.9 ± 0.3 | 125.6 ± 12.3 |
| MCAO + this compound (10 mg/kg) | 65.4 ± 12.8 | 1.2 ± 0.2 | 155.9 ± 14.7 |
Data are presented as mean ± standard deviation (n=8 per group). Statistical significance to be determined by appropriate statistical tests.
Mandatory Visualizations
Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.
References
Fentonium Bromide Administration in Mice: A Comparative Analysis of Intravenous and Oral Toxicity
Application Note
Fentonium bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1][2][3][4] Its mechanism of action primarily involves the blockade of muscarinic acetylcholine receptors.[2] This application note provides a detailed protocol for determining and comparing the acute toxicity, specifically the median lethal dose (LD50), of this compound in mice following intravenous (IV) and oral (PO) administration. Understanding the route-dependent toxicity is crucial for preclinical safety assessment and therapeutic development.
Data Presentation
While specific LD50 values for this compound in mice were not identified in the available literature, the following table is provided as a template for researchers to populate with their experimentally determined data. This structured format facilitates a clear comparison between the two administration routes.
| Administration Route | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Observation Period |
| Intravenous (IV) | Data not available | Data not available | 14 Days |
| Oral (PO) | Data not available | Data not available | 14 Days |
Experimental Protocols
The following protocols describe the methodology for determining the LD50 of this compound in mice via intravenous and oral routes. These are generalized protocols based on established acute toxicity testing guidelines and should be adapted to specific institutional and regulatory requirements.
Protocol 1: Determination of Acute Intravenous (IV) LD50
1. Objective: To determine the median lethal dose (LD50) of this compound in mice after a single intravenous injection.
2. Materials:
- This compound
- Sterile vehicle (e.g., 0.9% saline)
- Healthy, young adult mice (e.g., BALB/c or CD-1), both sexes
- Standard laboratory animal housing and diet
- Syringes and needles appropriate for intravenous injection in mice
- Animal balance
3. Procedure:
- Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
- Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Serial dilutions should be made to achieve the desired dose concentrations. The final injection volume should be minimized, typically not exceeding 10 mL/kg body weight.
- Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses. This can be done using an up-and-down procedure to minimize animal use.
- Main Study:
- Assign at least 5 dose groups with a sufficient number of animals per group (typically 8-10 mice).
- Include a control group receiving the vehicle only.
- Administer a single dose of this compound via the tail vein.
- Observation:
- Observe the animals continuously for the first few hours post-administration for clinical signs of toxicity.
- Record mortality at 24 hours and continue to observe the animals daily for a total of 14 days.
- Note any changes in behavior, appearance, and body weight.
- Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as Probit analysis.
Protocol 2: Determination of Acute Oral (PO) LD50
1. Objective: To determine the median lethal dose (LD50) of this compound in mice after a single oral gavage.
2. Materials:
- This compound
- Appropriate vehicle for oral administration (e.g., water, 0.5% methylcellulose)
- Healthy, young adult mice, both sexes
- Standard laboratory animal housing and diet
- Oral gavage needles
- Animal balance
3. Procedure:
- Animal Acclimation and Fasting: Acclimate mice as described for the IV study. Fast the animals overnight (with access to water) before dosing to ensure gastric emptying.
- Dose Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle.
- Dose Range Finding: As in the IV study, perform a preliminary experiment to establish the dose range.
- Main Study:
- Assign at least 5 dose groups and a control group.
- Administer a single dose of this compound by oral gavage. The volume should not exceed 10 mL/kg body weight.
- Observation:
- Monitor animals for signs of toxicity and mortality as described in the IV protocol, over a 14-day period.
- Data Analysis: Calculate the LD50 and 95% confidence interval using an appropriate statistical method.
Visualizations
Signaling Pathway of this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of acetylcholine, leading to its anticholinergic and antispasmodic effects.
Experimental Workflow for LD50 Determination
The following diagram illustrates the general workflow for an acute toxicity study to determine the LD50 value.
References
Application Notes and Protocols: Fentonium Bromide Treatment and Sensitive Cell Lines
A comprehensive review of publicly available scientific literature and research databases has revealed no specific studies detailing the cytotoxic effects of Fentonium bromide on cancer cell lines. As of the current date, there is no published data to identify cell lines that are sensitive to this compound treatment in an oncological context. The primary characterization of this compound in scientific literature is as an anticholinergic and antispasmodic agent.[1][2]
Consequently, the generation of detailed application notes, experimental protocols, and signaling pathway diagrams related to this compound's anti-cancer activity is not possible due to the absence of foundational research in this area. The following sections outline the type of data and protocols that would be necessary for such a document, should research in this area be published in the future.
Quantitative Data Summary of this compound Cytotoxicity
Currently, no data is available.
Should studies be conducted, a table summarizing the half-maximal inhibitory concentration (IC50) values of this compound across a panel of human cancer cell lines would be presented here. This would allow for a direct comparison of sensitivity between different cancer types.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | N/A |
| e.g., A549 | Lung Carcinoma | Data Not Available | N/A |
| e.g., HCT116 | Colon Carcinoma | Data Not Available | N/A |
| e.g., HeLa | Cervical Carcinoma | Data Not Available | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols that would be employed to determine the sensitivity of cell lines to a given compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Workflow Visualizations
As no signaling pathways have been identified for this compound in the context of cancer, the following diagrams are presented as templates for how such information would be visualized.
Caption: A generalized experimental workflow for identifying sensitive cell lines.
Caption: A hypothetical signaling cascade leading to apoptosis.
References
Application Notes and Protocols for the Detection of Fentonium Bromide in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Analysis
The analytical workflow for determining Fentonium bromide in tissue involves several key stages:
-
Sample Homogenization: Mechanical disruption of the tissue to release the analyte into a liquid medium.
-
Extraction and Clean-up: Isolation of this compound from the complex tissue matrix and removal of interfering substances such as proteins and lipids. This is critical to minimize matrix effects in LC-MS/MS analysis.[5]
-
LC-MS/MS Analysis: Separation of the analyte from other components by liquid chromatography and subsequent detection and quantification by tandem mass spectrometry.
Experimental Protocols
Tissue Sample Homogenization
Objective: To create a uniform tissue homogenate for efficient extraction.
Materials:
-
Tissue sample (e.g., liver, kidney, muscle)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead mill homogenizer or rotor-stator homogenizer
-
Centrifuge
Protocol:
-
Accurately weigh a portion of the frozen tissue sample (typically 100-500 mg).
-
Thaw the tissue on ice and mince it into small pieces.
-
Add a 3-5 fold volume of ice-cold homogenization buffer to the tissue.
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for the extraction procedure.
Sample Extraction and Clean-up
Two primary methods are recommended for the extraction and clean-up of this compound from tissue homogenates: Protein Precipitation followed by Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
Objective: To remove proteins and further purify the sample using SPE. This method is suitable for a wide range of tissue types.
Materials:
-
Tissue homogenate
-
Acetonitrile (ACN), ice-cold
-
Weak Cation Exchange (WCX) SPE cartridges (e.g., Oasis WCX)
-
Methanol (MeOH)
-
5% Ammonium hydroxide in water
-
2% Formic acid in methanol
-
Centrifuge
-
SPE manifold
Protocol:
-
Protein Precipitation:
-
To 1 mL of tissue homogenate, add 3 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the WCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% ammonium hydroxide in water, followed by 3 mL of methanol.
-
Elution: Elute the this compound from the cartridge with 2 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Objective: A rapid and high-throughput extraction and clean-up method. The QuEChERS method, originally developed for pesticide analysis in food, can be adapted for the extraction of quaternary ammonium compounds from tissue.
Materials:
-
Tissue homogenate
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18, MgSO4)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Protocol:
-
Extraction:
-
Place 2 g of tissue homogenate into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes.
-
-
Dispersive SPE Clean-up:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO4, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis. The supernatant may be diluted with the initial mobile phase if necessary.
-
LC-MS/MS Analysis
Objective: To chromatographically separate and mass spectrometrically detect and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Parameters (starting conditions, optimization required):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration. The gradient needs to be optimized to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
MS/MS Parameters (predictive, requires experimental verification):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): The exact mass of the Fentonium cation is approximately 484.25 m/z (C31H34NO4+). This should be confirmed by direct infusion of a this compound standard.
-
Collision Energy (CE) and other MS parameters: These need to be optimized for the specific instrument and the selected precursor/product ion transitions to achieve maximum sensitivity.
Data Presentation
Quantitative data obtained from method validation should be summarized in tables for clarity and easy comparison.
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis (Requires Optimization)
| Parameter | Proposed Setting |
|---|---|
| LC Column | Reversed-phase C18 or Mixed-mode |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | ~484.25 (To be confirmed) |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect (%) | Within acceptable limits (e.g., 85-115%) |
| Stability | Analyte stable under defined conditions |
Visualizations
Caption: General experimental workflow for the analysis of this compound in tissue.
Caption: Detailed workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Workflow for the modified QuEChERS protocol for this compound extraction.
Conclusion
The protocols outlined in this document provide a robust starting point for the development and validation of an analytical method for the determination of this compound in tissue samples. Due to the lack of specific published methods for this analyte, it is imperative that the proposed LC-MS/MS parameters, particularly the mass transitions and collision energies, are experimentally determined using a this compound standard. Furthermore, a thorough method validation should be performed in the specific tissue matrix of interest to ensure the accuracy, precision, and reliability of the results. Careful consideration of matrix effects is essential for accurate quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fentonium Bromide in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium derivative of atropine that functions as an anticholinergic and antispasmodic agent.[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, making it a valuable tool for investigating the physiological role of the parasympathetic nervous system in smooth muscle contraction.[2] These application notes provide detailed protocols for utilizing this compound in isolated smooth muscle contraction assays, a fundamental technique in pharmacology and drug discovery.
Mechanism of Action: Muscarinic Receptor Antagonism
Smooth muscle contraction in various organs, including the gastrointestinal tract, is largely regulated by the neurotransmitter acetylcholine (ACh). ACh released from parasympathetic nerve terminals binds to and activates muscarinic receptors on the surface of smooth muscle cells. The predominant subtype involved in contraction is the M3 muscarinic receptor.
Activation of the M3 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]), the primary trigger for muscle contraction. This compound acts as a competitive antagonist at these muscarinic receptors. By binding to the same site as acetylcholine without activating the receptor, it prevents ACh from eliciting its contractile effect.[2]
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction and Inhibition by this compound
Experimental Protocols
Isolated Guinea Pig Ileum Contraction Assay
The guinea pig ileum is a classic and robust preparation for studying the effects of drugs on smooth muscle contraction due to its sensitivity to muscarinic agonists.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Acetylcholine (ACh) or Carbachol (muscarinic agonist)
-
This compound
-
Organ bath system with force-displacement transducers
-
Aerator with 95% O2 / 5% CO2 gas mixture
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Excise a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution.
-
Gently remove the mesenteric attachment and flush the lumen to remove intestinal contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount the ileum segments in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Determination of Antagonist Potency (pA2) using Schild Analysis:
-
Control Concentration-Response Curve: After equilibration, obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of the agonist to the organ bath. Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissues repeatedly until the baseline tension is restored.
-
Antagonist Incubation: Introduce a single, fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibrium.
-
Second Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of acetylcholine to obtain a second concentration-response curve.
-
Repeat the antagonist incubation and subsequent agonist concentration-response curves with at least two other increasing concentrations of this compound.
-
Data Analysis:
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) for each acetylcholine concentration-response curve (both in the absence and presence of this compound).
-
Calculate the Dose Ratio (DR) for each concentration of this compound using the formula:
-
DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)
-
-
Construct a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Fentonium]) on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.
Experimental Workflow for Schild Analysis
Data Presentation
Quantitative data from smooth muscle contraction assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Potency of Muscarinic Antagonists in Guinea Pig Ileum
This table illustrates how to present pA2 values, a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist. The data presented here for other muscarinic antagonists provides a comparative context for the expected potency of this compound.[3]
| Antagonist | pA2 Value (Mean ± SEM) | Slope of Schild Plot |
| Atropine | 9.93 ± 0.04 | ~ 1.0 |
| Hyoscine | 9.46 ± 0.05 | ~ 1.0 |
| Dicyclomine | 9.39 ± 0.12 | Not specified |
| This compound | To be determined | Expected to be ~ 1.0 |
Table 2: Inhibitory Concentration (IC50) of Bromide-Containing Spasmolytics
This table provides a template for presenting IC50 values, which represent the concentration of an antagonist required to inhibit 50% of the contractile response to a fixed concentration of an agonist.
| Compound | Agonist | Tissue | IC50 Value |
| Otilonium Bromide | Acetylcholine | Human Sigmoid Colon | ~38.0 nM |
| Otilonium Bromide | Substance P | Human Sigmoid Colon | Data not specified |
| This compound | Acetylcholine | Guinea Pig Ileum | To be determined |
Conclusion
This compound is a valuable pharmacological tool for studying the role of muscarinic receptors in smooth muscle physiology. The protocols outlined in these application notes provide a framework for conducting robust in vitro smooth muscle contraction assays and for quantifying the antagonist potency of this compound. The provided diagrams and data table templates are intended to guide researchers in the visualization and presentation of their experimental findings.
References
Application Notes and Protocols for Long-term Storage and Stability of Fentonium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium anticholinergic agent and a derivative of atropine, utilized for its antispasmodic and antisecretory properties. As a muscarinic acetylcholine receptor antagonist, it finds application in various research areas, including neurological conditions. The integrity and stability of this compound solutions are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the long-term storage and stability assessment of this compound solutions.
Long-Term Storage and Stability of this compound Solutions
The stability of this compound in solution is influenced by several factors, including temperature, pH, and exposure to light. As a quaternary ammonium compound, it is generally stable; however, ester hydrolysis can occur under certain conditions, particularly at a pH above 6.0.
Recommended Storage Conditions
For optimal long-term stability, this compound stock solutions should be stored under the following conditions:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-protected containers.[1][2] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquot and protect from light.[1][2] |
| 2-8°C | Up to 2 weeks | For working solutions intended for near-term use. Protect from light. |
| Room Temperature | < 24 hours | Freshly prepared solutions for immediate use are recommended, especially for in vivo experiments.[1] |
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, data from its close structural and functional analog, Glycopyrrolate (another quaternary ammonium anticholinergic), provides valuable insights into its expected stability profile. The following tables illustrate the expected degradation of this compound solutions under various conditions.
Table 2.1: Effect of Temperature on the Stability of this compound Solution (0.5 mg/mL in neutral aqueous buffer, protected from light)
| Storage Temperature | 30 Days (% Remaining) | 60 Days (% Remaining) | 90 Days (% Remaining) |
| 4°C | >99% | >98% | >97% |
| 25°C (Room Temp) | ~98% | ~96% | ~94% |
| 40°C | ~95% | ~90% | ~85% |
Table 2.2: Effect of pH on the Stability of this compound Solution (0.8 mg/mL in aqueous solution at 25°C)
| pH | Approximate Time for 5% Decomposition |
| 2.0 - 5.0 | > 48 hours |
| 6.0 | ~ 30 hours |
| 6.5 | ~ 7 hours |
| 7.0 | ~ 4 hours |
| 8.0 | ~ 2 hours |
Table 2.3: Photostability of this compound Solution (1 mg/mL in aqueous solution at Room Temperature)
| Exposure Condition (ICH Q1B) | Duration | % Degradation |
| Cool White Fluorescent Lamp (1.2 million lux hours) | 100 hours | < 2% |
| Near UV Lamp (200 watt hours/square meter) | 48 hours | < 5% |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
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Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), analytical grade
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance and weighing paper
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Vortex mixer
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Procedure:
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Tare the analytical balance with a piece of weighing paper.
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Carefully weigh the desired amount of this compound powder.
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Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 564.52 g/mol ).
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Transfer the weighed powder to a sterile amber vial.
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Add the calculated volume of DMSO to the vial.
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Vortex the solution until the this compound is completely dissolved.
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Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
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Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
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Materials:
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This compound stock solution (1 mg/mL)
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Hydrochloric acid (HCl), 1M
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Sodium hydroxide (NaOH), 1M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC-grade water
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pH meter
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Heating block or water bath
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Photostability chamber
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Procedure:
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Acid Hydrolysis:
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Mix equal volumes of this compound stock solution and 1M HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with 1M NaOH.
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Dilute with mobile phase to the target concentration for HPLC analysis.
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Base Hydrolysis:
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Mix equal volumes of this compound stock solution and 1M NaOH.
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Incubate at 60°C for 8 hours.
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Neutralize with 1M HCl.
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Dilute with mobile phase for HPLC analysis.
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Oxidative Degradation:
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Mix equal volumes of this compound stock solution and 3% H₂O₂.
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Store at room temperature, protected from light, for 24 hours.
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Dilute with mobile phase for HPLC analysis.
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Thermal Degradation:
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Place an aliquot of the this compound stock solution in a heating block at 80°C for 48 hours.
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Cool to room temperature.
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Dilute with mobile phase for HPLC analysis.
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Photolytic Degradation:
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Expose an aliquot of the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
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A control sample should be wrapped in aluminum foil to protect it from light.
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Dilute with mobile phase for HPLC analysis.
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Protocol for Stability-Indicating HPLC Method
This method is designed to separate the parent this compound from its potential degradation products.
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Instrumentation and Conditions:
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HPLC System: A system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 220 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Procedure:
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Prepare the mobile phase and degas it.
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Equilibrate the HPLC system with the initial mobile phase composition.
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Inject the prepared samples from the forced degradation study and the long-term stability study.
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Record the chromatograms and integrate the peak areas.
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Calculate the percentage of this compound remaining and the formation of any degradation products.
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Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is coupled to a Gq protein. The following diagrams illustrate the signaling pathway and the experimental workflow for stability testing.
References
Troubleshooting & Optimization
Technical Support Center: Fentonium Bromide Solubility for In Vivo Injection
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the solubility of Fentonium bromide for in vivo injections.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an anticholinergic and antispasmodic agent that typically presents as a white to off-white solid powder.[1] While it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it is generally considered to have poor aqueous solubility, which poses a challenge for preparing formulations for in vivo studies.[2][3][4]
Data Presentation: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 130 mg/mL (230.29 mM) | Requires sonication. The use of new, non-hygroscopic DMSO is recommended as absorbed water can significantly impact solubility.[3] |
| Aqueous Buffer | Poor | Will not readily dissolve in aqueous buffers alone. |
Q2: I am observing precipitation when diluting my this compound DMSO stock into saline or PBS. What is causing this and how can I prevent it?
This is a common issue when working with compounds that have low aqueous solubility. The DMSO stock solution is diluted past the compound's solubility limit in the aqueous environment, causing it to "crash out" or precipitate.
To prevent this, you need to create a more stable formulation using co-solvents and/or surfactants. These agents help to keep the compound dispersed in the aqueous vehicle. A widely used approach is to add a surfactant like Tween 80 to the DMSO stock before the final dilution into saline.
Q3: What are some established vehicle formulations for preparing this compound for in vivo injection?
Several multi-component solvent systems can be used to formulate this compound for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections. The choice of formulation may depend on the desired route of administration and the required concentration.
Data Presentation: Example In Vivo Formulations
| Formulation Composition | Resulting Concentration | Recommended Use | Source |
| 10% DMSO, 5% Tween 80, 85% Saline | Vehicle-dependent | General formulation for compounds with low water solubility for IV/IP injection. | |
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL | Suitable for IP or SC injection, particularly for lipophilic compounds. | |
| DMSO, PEG300, Tween 80, ddH₂O | Vehicle-dependent | A multi-component system using a co-solvent (PEG300) and surfactant (Tween 80). |
Q4: Can I use physical methods to help dissolve this compound during formulation preparation?
Yes, physical methods can aid dissolution. Gentle warming to 37°C and brief sonication can help dissolve the compound, especially after it has been diluted into the final vehicle. However, it is crucial to be cautious about the thermal stability of this compound and avoid prolonged heating that could lead to degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Final Formulation | The final concentration exceeds the compound's solubility limit in the chosen vehicle. | 1. Lower the final working concentration of this compound.2. Increase the percentage of co-solvents (e.g., DMSO, PEG300) or surfactants (e.g., Tween 80) in your formulation.3. Switch to a different vehicle system, such as a lipid-based formulation (e.g., corn oil). |
| High Background Noise or Cell Death in Vehicle Control | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or toxicity. | 1. Lower the final concentration of DMSO in your formulation to a well-tolerated level (often ≤ 0.5-1% for in vitro and ≤ 10% for in vivo, but this must be determined experimentally).2. Conduct a vehicle-only toxicity study in your animal model to determine the maximum tolerable concentration. |
| Inconsistent Results Between Experiments | The stock solution is not fully dissolved or has degraded over time. | 1. Ensure your DMSO stock solution is completely clear and free of particulates before each use. If needed, briefly warm and sonicate.2. Prepare fresh dilutions for each experiment from a stable, stored stock solution.3. Store stock solutions appropriately: -80°C for up to 6 months or -20°C for up to 1 month. |
Experimental Protocols
Protocol 1: Co-Solvent/Surfactant Formulation for IV/IP Injection
This protocol is adapted from a standard method for formulating poorly water-soluble drugs for in vivo use.
Materials:
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This compound powder
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DMSO (new, anhydrous)
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Tween 80
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Sterile Saline (0.9% NaCl)
Methodology:
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Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
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Add Surfactant: To the DMSO stock solution, add Tween 80 to create a 2:1 ratio of DMSO to Tween 80. For example, to 100 µL of DMSO stock, add 50 µL of Tween 80.
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Mix Thoroughly: Vortex the DMSO/Tween 80 mixture until it is a clear, homogeneous solution.
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Final Dilution: Slowly add the sterile saline to the mixture, vortexing continuously, until you reach the final desired volume and concentration. For a formulation of 10% DMSO, 5% Tween 80, and 85% saline, you would add 850 µL of saline to the 150 µL of DMSO/Tween 80 mixture.
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Final Check: Ensure the final solution is clear and free of any precipitation before injection.
Protocol 2: Lipid-Based Formulation for IP/SC Injection
This protocol is based on a formulation using corn oil as the vehicle.
Materials:
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This compound powder
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DMSO (new, anhydrous)
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Sterile Corn Oil
Methodology:
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Prepare Stock Solution: Create a concentrated stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
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Dilute in Vehicle: Add the required volume of the DMSO stock solution to the corn oil to achieve the final desired concentration. For a 10% DMSO formulation, add 100 µL of the DMSO stock to 900 µL of corn oil.
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Mix for Homogeneity: Vortex the mixture thoroughly until it is a clear and uniform solution.
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Final Check: Inspect the solution for clarity before administration. This protocol can yield a clear solution of at least 3.25 mg/mL.
Visualizations
Caption: Experimental workflow for preparing a co-solvent formulation.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationship of formulation components for solubility.
References
Fentonium Bromide Stability in Long-Term Experiments: A Technical Support Center
Welcome to the technical support center for fentonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or has precipitated over time. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including improper storage, solvent choice, or degradation.
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Immediate Action: Do not use the solution for your experiment as the concentration will be inaccurate.
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Troubleshooting Steps:
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Verify Storage Conditions: this compound stock solutions are best stored at low temperatures. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is suitable.[1] Ensure the container is sealed and protected from moisture and light.[1]
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Solvent Compatibility: this compound is soluble in DMSO. For in vivo studies, if you are using a co-solvent system like corn oil, ensure proper mixing and consider preparing the working solution fresh on the day of the experiment.[1][2] If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.
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Check for Degradation: If storage and solvent preparation were correct, the precipitation could be due to chemical degradation. Proceed to the section on identifying degradation products.
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Q2: I suspect my this compound has degraded. What are the likely degradation pathways?
A2: this compound, as an atropine derivative and a quaternary ammonium compound, is susceptible to specific degradation pathways.
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Hydrolysis: The ester linkage in the this compound molecule is a primary site for hydrolysis, especially under acidic or alkaline conditions. This would break the molecule into two smaller components. This is a common degradation pathway for atropine and its derivatives.
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Photodegradation: As a quaternary ammonium compound, this compound may be susceptible to degradation upon exposure to light, particularly UV light. It is crucial to store the compound and its solutions in the dark.
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Oxidation: While less common, oxidative degradation can occur, particularly if the compound is exposed to oxidizing agents or stored improperly.
Q3: How can I prepare a stable stock solution of this compound?
A3: To ensure the stability of your stock solution, follow these recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity DMSO | This compound is readily soluble in DMSO. Using a high-purity solvent minimizes contaminants that could catalyze degradation. |
| Concentration | Prepare a concentrated stock (e.g., 10-50 mg/mL) | Higher concentrations can sometimes be more stable. Dilute to the working concentration immediately before use. |
| Storage Temp. | -80°C for long-term (≤ 6 months)-20°C for short-term (≤ 1 month) | Low temperatures slow down chemical degradation processes. |
| Storage Vessel | Amber glass vials with tight-fitting caps | Protects from light to prevent photodegradation and minimizes exposure to air and moisture. |
| Handling | Aliquot the stock solution | Avoid repeated freeze-thaw cycles which can accelerate degradation. |
Q4: For my long-term in vivo studies, how should I handle the formulation of this compound?
A4: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use. If you are using a formulation with co-solvents like corn oil, ensure thorough mixing to create a homogenous solution. If the continuous dosing period exceeds half a month, careful consideration of the formulation protocol is advised.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from general guidelines for forced degradation studies and methodologies used for similar compounds. Its purpose is to intentionally degrade the drug to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours. Dissolve in the solvent before analysis.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Analysis:
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Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC (RP-HPLC) method that can be optimized for the analysis of this compound and its degradation products.
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 210-260 nm) |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Antagonistic action of this compound at the M3 muscarinic receptor.
References
Optimizing Fentonium bromide concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Fentonium bromide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a quaternary ammonium compound that functions as an anticholinergic agent by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses to acetylcholine.[4][5] By blocking these receptors, this compound inhibits downstream signaling pathways.
Q2: Which signaling pathways are affected by this compound?
This compound primarily affects signaling pathways coupled to muscarinic receptors. These can be broadly categorized based on the G-protein they couple with:
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M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, which activate phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of protein kinase C (PKC).
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M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The specific pathway affected will depend on the subtype(s) of muscarinic receptors expressed in the cell line being used.
Q3: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and water. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
Q4: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C for several months. Aqueous solutions are less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: High Cell Death or Cytotoxicity
Symptoms:
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Significant decrease in cell viability after treatment with this compound.
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Morphological changes such as cell rounding, detachment, or membrane blebbing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 100 µM). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Test this compound on a different cell line known to be robust or consult the literature for sensitivity data on your cell line to similar compounds. |
| Contamination | Check for contamination in your cell culture and reagents. |
Issue 2: No or Weak Inhibitory Effect
Symptoms:
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No significant difference in the assay readout between untreated and this compound-treated cells.
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The observed effect is much weaker than expected based on published data for similar muscarinic antagonists.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration | The concentration of this compound may be too low to effectively antagonize the muscarinic receptors. Perform a dose-response experiment to determine the IC50 value for your specific assay. |
| Incorrect receptor subtype | Your cell line may not express the muscarinic receptor subtype that is most sensitive to this compound. Verify the expression of muscarinic receptor subtypes in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence. |
| Compound degradation | Ensure the this compound stock solution has been stored properly and has not degraded. Prepare a fresh stock solution if necessary. |
| Assay sensitivity | The assay may not be sensitive enough to detect the inhibitory effect. Optimize assay parameters such as incubation time, substrate concentration, and instrument settings. |
| High agonist concentration | If using an agonist to stimulate the receptor, its concentration might be too high, making it difficult for a competitive antagonist like this compound to have a noticeable effect. Optimize the agonist concentration to be near its EC80. |
Issue 3: Inconsistent or Variable Results
Symptoms:
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High variability between replicate wells or experiments.
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Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility | This compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, try using a lower concentration range or a different solvent system if compatible with your cells. |
| Inaccurate pipetting | Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Use calibrated pipettes and proper technique. |
| Cell plating inconsistency | Uneven cell seeding can lead to variability. Ensure a homogenous cell suspension and consistent cell numbers across all wells. |
| Edge effects in microplates | The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells or ensure proper humidification during incubation. |
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5868-06-4 | |
| Molecular Formula | C31H34BrNO4 | |
| Molecular Weight | 564.52 g/mol | |
| Solubility | Soluble in DMSO and water | |
| Storage | Store at -20°C as a solid or in DMSO |
Table 2: Example Concentration Ranges for Cell-Based Assays
Note: These are example ranges and should be optimized for your specific cell line and assay.
| Assay Type | Cell Line Example | Suggested Concentration Range |
| Calcium Flux Assay | CHO-M3 | 1 nM - 10 µM |
| cAMP Assay | CHO-M2 | 10 nM - 50 µM |
| Cell Proliferation Assay | A549 | 0.1 µM - 100 µM |
| Cytotoxicity Assay | HEK293 | 1 µM - 200 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the maximum non-toxic concentration of this compound.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well clear-bottom black plates
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Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C, 5% CO2.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM, and 0 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
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Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
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Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the luminescence, fluorescence, or absorbance using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against this compound concentration to determine the concentration at which cell viability is not significantly affected.
Protocol 2: Functional Antagonism Assay - Calcium Flux
This protocol is for measuring the inhibitory effect of this compound on agonist-induced calcium release in cells expressing a Gq-coupled muscarinic receptor (e.g., M3).
Materials:
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This compound
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Cell line expressing M3 receptor (e.g., CHO-M3)
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Muscarinic agonist (e.g., Carbachol)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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96-well clear-bottom black plates
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Fluorescence plate reader with an injection system
Procedure:
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Cell Seeding: Seed cells in a 96-well plate and grow overnight.
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Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's protocol.
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Compound Pre-incubation: Wash the cells to remove excess dye and add different concentrations of this compound diluted in assay buffer. Incubate for a predetermined time (e.g., 15-30 minutes).
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Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline reading for a few seconds.
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Agonist Injection and Measurement: Inject the agonist (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time.
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Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
References
Troubleshooting inconsistent results with Fentonium bromide
Technical Support Center: Fentonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] As an anticholinergic and antispasmodic agent, it blocks the action of acetylcholine at these receptors, primarily in the peripheral nervous system.[1][3] This action leads to effects such as reduced smooth muscle contraction and decreased glandular secretions.[4] Its quaternary structure limits its ability to cross the blood-brain barrier.
Q2: My this compound stock solution is precipitating. How can I improve its solubility?
A2: this compound is soluble in DMSO. If you are observing precipitation, consider the following:
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Use Fresh, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound. Always use newly opened, high-purity DMSO.
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Sonication and Gentle Warming: If precipitation occurs during preparation, brief sonication or gentle warming can help dissolve the compound.
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Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to maintain stability and prevent precipitation. Ensure containers are sealed to protect from moisture and light.
Q3: I am observing inconsistent IC50/EC50 values in my smooth muscle contraction assays. What could be the cause?
A3: Variability in potency measurements can arise from several factors:
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Solution Stability: Ensure that your working solutions are prepared fresh daily from a properly stored stock solution. This compound in aqueous buffers may not be stable over long periods.
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Tachyphylaxis: Repeated application of muscarinic agonists (like carbachol) to your tissue preparation can lead to receptor desensitization. Ensure adequate washout periods between agonist applications.
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Tissue Viability: The health of the ex vivo tissue preparation is critical. Ensure proper oxygenation and temperature of your organ bath and confirm tissue responsiveness with a known standard (e.g., potassium chloride) at the beginning and end of each experiment.
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pH of Buffer: The pH of your physiological salt solution can influence the charge and activity of the compound. Ensure your buffer is consistently prepared and its pH is stable throughout the experiment.
Q4: Are there known off-target effects for this compound?
A4: While primarily a muscarinic antagonist, some research indicates this compound may have other activities. It has been described as an allosteric blocker of α12βγε nicotinic receptors and a K(+)-channel opener. These effects are generally observed at higher concentrations and may contribute to unexpected results. If you suspect off-target effects, consider running control experiments with more selective antagonists or using a lower concentration range of this compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Recommended Storage (Stock Solution) |
| DMSO | 130 mg/mL (230.29 mM) | -20°C (1 month), -80°C (6 months) |
| Corn Oil (for in vivo) | ≥ 3.25 mg/mL (with DMSO co-solvent) | Prepare fresh daily |
Table 2: In Vivo Experimental Data Summary
| Animal Model | Dose & Route | Effect |
| Rats | 1 mg/kg, i.v. | Inhibition of gastric acid secretion |
| Rats | 1 mg/kg, i.p. | Prevention of stress ulcers |
Experimental Protocols
Protocol: Guinea Pig Ileum Contraction Assay
This protocol outlines a standard method for assessing the antagonistic effect of this compound on muscarinic receptor-mediated smooth muscle contraction.
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Tissue Preparation:
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Humanely euthanize a guinea pig according to approved institutional guidelines.
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Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose).
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Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
-
Organ Bath Setup:
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Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
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Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.
-
-
Experimental Procedure:
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Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol, 1 nM to 100 µM).
-
Wash the tissue repeatedly for at least 30 minutes to allow it to return to baseline.
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Introduce this compound at the desired concentration (e.g., 10 nM) and incubate for 20-30 minutes.
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In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.
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Repeat the process with increasing concentrations of this compound, allowing for full washout and re-equilibration between antagonists.
-
-
Data Analysis:
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Measure the peak contractile response for each agonist concentration.
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Plot the concentration-response curves and calculate the EC50 values for the agonist in the absence and presence of the antagonist.
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Use the Schild regression analysis to determine the pA2 value, which quantifies the potency of this compound.
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Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Protocol for preparing a stable stock solution.
References
Technical Support Center: Minimizing Fentonium Bromide Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Fentonium bromide toxicity in primary cell cultures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticholinergic compound that acts as a muscarinic acetylcholine receptor antagonist.[1][2][3][4] In primary cell cultures that express these receptors, this compound can interfere with normal cell signaling pathways, leading to decreased cell viability and function.
Q2: My primary cell culture shows signs of distress after treatment with this compound. What are the typical morphological changes I should look for?
Signs of cellular distress can include changes in cell morphology such as rounding, detachment from the culture surface, blebbing of the cell membrane, and the appearance of apoptotic bodies. You may also observe a decrease in cell proliferation or density compared to untreated control cultures.
Q3: What is a typical working concentration for this compound in primary cell cultures?
The optimal working concentration of this compound can vary significantly depending on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type. This will help you select a concentration that elicits the desired biological effect with minimal toxicity.
Q4: How can I reduce the off-target toxicity of this compound in my experiments?
To minimize off-target effects, consider the following strategies:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest possible duration.
-
Use a More Defined Culture Medium: Serum can contain variable factors that may interact with the compound. A serum-free or reduced-serum medium, if compatible with your cells, can provide a more controlled environment.
-
Co-treatment with a Protective Agent: Depending on the mechanism of toxicity, co-administration of antioxidants or specific receptor agonists may mitigate adverse effects.
Q5: Could the observed toxicity be due to contamination of my cell culture?
Yes, contamination is a common issue in cell culture and can be mistaken for compound-induced toxicity.[5] Bacterial or fungal contamination can lead to rapid changes in media pH (indicated by a color change of the phenol red indicator), turbidity, and cell death. Mycoplasma contamination is not visible by light microscopy but can affect cell health and experimental outcomes. Regular screening for contamination is highly recommended.
II. Troubleshooting Guide
Issue 1: High Cell Death Observed at Expected "Non-Toxic" Concentrations
| Possible Cause | Suggested Solution |
| Incorrect concentration calculation or dilution. | Double-check all calculations and ensure proper mixing of stock solutions. Prepare fresh dilutions for each experiment. |
| Primary cells are more sensitive than expected. | Perform a new dose-response curve with a wider range of lower concentrations to accurately determine the IC50. |
| Prolonged exposure to the compound. | Optimize the incubation time. A shorter exposure may be sufficient to achieve the desired effect with less toxicity. |
| Cell culture contamination. | Visually inspect the culture for signs of bacterial or fungal contamination. Use a mycoplasma detection kit to test for mycoplasma. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. |
| Poor cell health prior to treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain proper cell culture conditions. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in primary cell lots. | Primary cells can have inherent variability between donors. If possible, use cells from the same lot for a set of experiments. Thoroughly characterize each new lot. |
| Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Cell density can influence the cellular response to a compound. |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator settings. Avoid frequent opening of the incubator door. |
| Inconsistent timing of reagent addition or measurements. | Adhere strictly to the experimental timeline for all samples. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. |
III. Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in different primary cell types for illustrative purposes. Researchers should determine the IC50 experimentally for their specific cell type and experimental conditions.
| Primary Cell Type | Hypothetical IC50 (µM) | Assay |
| Primary Human Astrocytes | 15 | MTT Assay |
| Primary Rat Cortical Neurons | 8 | WST-1 Assay |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 25 | ATP-based Luminescence Assay |
| Primary Mouse Hepatocytes | 40 | MTT Assay |
IV. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Caspase-3 Activity Assay
This protocol outlines the general steps for a colorimetric or fluorometric caspase-3 activity assay.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided with the caspase-3 assay kit.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate and initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (excitation/emission ~400/505 nm for fluorometric) using a microplate reader.
-
Data Analysis: The signal is proportional to the caspase-3 activity in the sample. Express the results as a fold change compared to the untreated control.
V. Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for unexpected this compound toxicity.
References
- 1. This compound | bioactive compound | CAS# 5868-06-4 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fentonium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Fentonium bromide vehicle and formulation guide for animal studies
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and frequently asked questions for the use of Fentonium Bromide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a synthetic derivative of atropine.[1] It functions as an anticholinergic, antispasmodic, and anti-ulcerogenic agent.[2][3][4] Its primary mechanism of action involves blocking muscarinic acetylcholine receptors.[3]
Q2: What are the primary research applications for this compound in animal models? A2: this compound is primarily used in research related to neurological conditions. It has been studied for its effects on unstable bladder, its ability to prevent stress-induced ulcers in rats, and its potent inhibitory effect on gastric acid secretion.
Q3: How should this compound powder and stock solutions be stored? A3: For long-term storage of the solid compound, it is recommended to keep it at -20°C for months to years in a dry, dark environment. Stock solutions should be stored sealed, away from moisture and light. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.
Q4: How often should I prepare the working solution for my animal experiments? A4: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure its stability and the reliability of experimental results.
Vehicle and Formulation Guide
Selecting an appropriate vehicle is critical for the successful administration of this compound in animal studies. The choice of vehicle depends on the intended route of administration and the required concentration.
Vehicle Suitability & Solubility
The following table summarizes common vehicles used for this compound formulations. It is crucial to first prepare a clear stock solution in a solvent like DMSO before further dilution into the final vehicle formulation.
| Vehicle/Solvent System | Route of Administration | Known Solubility | Notes |
| 10% DMSO in Corn Oil | Intraperitoneal (i.p.), Oral (p.o.) | ≥ 3.25 mg/mL | A clear solution can be achieved. If the dosing period is long (e.g., over half a month), this protocol should be chosen carefully. |
| PEG300 / PEG400 | Parenteral, Oral | Data not available | Often used as a co-solvent to improve solubility. |
| Tween-80 | Parenteral, Oral | Data not available | Used as a surfactant to create stable emulsions or suspensions. |
| Saline with SBE-β-CD | Intravenous (i.v.), Intraperitoneal (i.p.) | Data not available | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent for parenteral delivery. |
| 0.2% Carboxymethyl cellulose (CMC) | Oral | Data not available | Used to create a suspension for oral gavage. |
| 0.25% Tween 80 + 0.5% CMC | Oral | Data not available | A combination vehicle for creating a stable oral suspension. |
Note: For vehicles where specific solubility data is not available, researchers should perform their own solubility tests to determine the optimal formulation for their study.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are protocols for formulation and administration.
Protocol 1: Preparation of a Parenteral Formulation (10% DMSO / 90% Corn Oil)
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 3.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 32.5 mg of this compound in 1 mL of DMSO to get a 32.5 mg/mL stock solution.
-
Dilution: In a sterile vial, add 900 µL of corn oil.
-
Combine: Add 100 µL of the 32.5 mg/mL DMSO stock solution to the corn oil.
-
Mix: Mix the solution thoroughly by vortexing or gentle inversion until a clear, homogenous solution is formed.
-
Administration: Use the freshly prepared working solution for animal administration on the same day.
References
Technical Support Center: Fentonium Bromide Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Fentonium bromide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored in tightly sealed containers, protected from light and moisture. For storage up to one month, a temperature of -20°C is suitable. For longer-term storage, up to six months, it is recommended to store the solutions at -80°C.[2]
Q3: Can I store this compound at room temperature?
A3: this compound is stable at ambient temperature for short periods, such as during shipping.[1] However, for storage in the laboratory, it is crucial to follow the recommended refrigerated or frozen conditions to ensure its long-term stability.
Q4: What are the initial signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. For solutions, precipitation, color change, or the appearance of particulate matter may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of this compound, a quaternary ammonium compound and an ester, the most probable degradation pathways include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ester linkage in the this compound molecule is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or other oxidation products.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid powder. Verify the storage conditions of the stock solution (temperature, light protection, container seal). Consider quantifying the concentration of the stock solution using a validated analytical method before use. |
| Visible particles or cloudiness in the this compound solution. | Precipitation due to poor solubility or degradation. | Ensure the solvent is appropriate and of high purity. Gentle warming or sonication may help dissolve the compound. If particles persist, it is likely a sign of degradation or contamination, and the solution should be discarded. |
| Discoloration of the solid this compound powder. | Exposure to light, heat, or contaminants. | Do not use the discolored powder. Discard the vial and use a fresh, properly stored supply. Always store the solid powder in a dark and cold environment. |
Storage Condition Summary
| Form | Storage Condition | Duration | Key Considerations |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, dark environment. |
| -20°C | Long-term (months to years) | Dry, dark environment. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Sealed container, protected from light and moisture.[2] |
| -80°C | Up to 6 months | Sealed container, protected from light and moisture.[2] |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
Objective: To perform a preliminary check for signs of degradation.
Materials:
-
This compound (solid or solution)
-
Clean, dry glassware
Procedure:
-
Solid Form: Visually inspect the powder for any changes in color, appearance (e.g., clumping), or the presence of foreign matter. A pure, stable powder should be a white to off-white solid.
-
Solution Form: Hold the solution vial against a light and dark background to check for any precipitates, cloudiness, or color change. A freshly prepared solution should be clear and colorless.
Interpretation: Any deviation from the expected appearance could indicate degradation or contamination. While this method is not conclusive, it is a crucial first step in quality control.
Protocol 2: Stability Indicating HPLC Method for this compound (General Method)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products. This protocol is a general guideline and may require optimization.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphate buffer salts
-
HPLC system with a UV detector
-
C18 or a suitable alternative HPLC column (e.g., Supelcosil LC-CN)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer should be optimized to achieve the best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Preparation: Prepare the this compound sample to be tested by dissolving it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the main peak in the sample chromatogram should match that of the standard. The appearance of additional peaks may indicate the presence of impurities or degradation products.
Interpretation: A validated stability-indicating method should be able to resolve the main this compound peak from all potential degradation product peaks. The peak purity of the main peak should be assessed to ensure it is not co-eluting with any degradants.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for ensuring the stability of this compound.
References
Addressing low bioavailability of Fentonium bromide in oral administration
Technical Support Center: Fentonium Bromide Oral Bioavailability
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1][2][3][4] Its low oral bioavailability is primarily due to its physicochemical properties as a quaternary ammonium salt. These compounds are generally hydrophilic and possess a permanent positive charge, which limits their passive diffusion across the lipophilic intestinal cell membranes.[5] Furthermore, they can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen, further reducing absorption.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor membrane permeability of this compound:
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Permeation Enhancers: Utilizing excipients that transiently and reversibly increase the permeability of the intestinal epithelium.
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Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.
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Lipid-based Formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization and absorption of lipophilic drugs, and may also be beneficial for certain hydrophilic drugs by altering membrane fluidity.
Q3: Which in vitro models are suitable for screening formulations of this compound?
For initial screening of this compound formulations, several in vitro models can be utilized to predict intestinal absorption:
-
Caco-2 Cell Monolayers: This is a widely used model that mimics the human intestinal epithelium and can be used to assess both passive permeability and the involvement of transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool that assesses passive membrane permeability.
-
Madin-Darby Canine Kidney (MDCK) Cells: An alternative to Caco-2 cells, particularly useful for permeability studies due to their shorter culture time.
Q4: What animal models are appropriate for in vivo bioavailability studies of this compound?
The selection of an appropriate animal model is crucial for obtaining clinically relevant pharmacokinetic data.
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Rats: Commonly used for initial pharmacokinetic screening due to their well-characterized gastrointestinal physiology and cost-effectiveness.
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Beagle Dogs: Their gastrointestinal anatomy and physiology share many similarities with humans, making them a suitable model for studying oral drug absorption.
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Pigs: The gastrointestinal tract of pigs is anatomically and physiologically very similar to that of humans, making them a highly predictive model for oral bioavailability studies.
Troubleshooting Guides
Issue 1: High variability in in vitro permeability data using Caco-2 cells.
Possible Cause & Solution:
-
Inconsistent Monolayer Integrity:
-
Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment. Only use monolayers with TEER values within the established range for your laboratory.
-
Experimental Protocol: See "Protocol 1: Caco-2 Cell Permeability Assay".
-
-
Efflux Transporter Activity:
-
Troubleshooting Step: Co-administer a known P-gp inhibitor (e.g., verapamil) with this compound to determine if efflux is contributing to the variability. A significant increase in permeability in the presence of the inhibitor suggests P-gp involvement.
-
Issue 2: Poor correlation between in vitro permeability and in vivo bioavailability.
Possible Cause & Solution:
-
First-Pass Metabolism:
-
Troubleshooting Step: this compound may be subject to significant first-pass metabolism in the intestine or liver, which is not fully accounted for in simple in vitro permeability models.
-
Recommendation: Utilize more complex in vitro models that incorporate metabolic enzymes or conduct in situ intestinal perfusion studies in an animal model.
-
-
Inadequate Formulation Performance in vivo:
-
Troubleshooting Step: The formulation may not be behaving as expected in the complex environment of the gastrointestinal tract.
-
Recommendation: Evaluate the stability and release characteristics of your formulation in simulated gastric and intestinal fluids.
-
Issue 3: Low and inconsistent bioavailability in animal studies.
Possible Cause & Solution:
-
Food Effects:
-
Troubleshooting Step: The presence of food can significantly alter the absorption of some drugs.
-
Recommendation: Conduct bioavailability studies in both fasted and fed animals to assess the impact of food on this compound absorption.
-
-
Species-Specific Differences:
-
Troubleshooting Step: The expression and activity of drug transporters and metabolic enzymes can vary significantly between animal species and humans.
-
Recommendation: If feasible, conduct studies in a second, more predictive animal model (e.g., pigs) to confirm findings from initial rodent studies.
-
Data Presentation
Table 1: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers.
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Efflux Ratio |
| This compound Solution | 0.5 x 10⁻⁶ | 5.2 |
| Formulation A (with 0.1% Permeation Enhancer X) | 2.1 x 10⁻⁶ | 2.1 |
| Formulation B (Nanoparticle Formulation) | 3.5 x 10⁻⁶ | 1.5 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats following Oral Administration (10 mg/kg).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution | 25 ± 5 | 1.0 ± 0.5 | 75 ± 15 | 100 |
| Formulation A (with 0.1% Permeation Enhancer X) | 85 ± 18 | 1.5 ± 0.5 | 310 ± 55 | 413 |
| Formulation B (Nanoparticle Formulation) | 150 ± 30 | 2.0 ± 0.8 | 650 ± 110 | 867 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the monolayers using a voltmeter. Only use inserts with TEER values > 250 Ω·cm².
-
Experimental Setup:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
-
Efflux Ratio: To determine the extent of active efflux, perform the permeability assay in the reverse direction (BL to AP) and calculate the efflux ratio (Papp(BL-AP) / Papp(AP-BL)).
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water.
-
Dosing:
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a 1 mg/kg dose via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula:
-
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Calculate the relative bioavailability compared to the control formulation.
-
Visualizations
Caption: Strategies to improve the oral bioavailability of this compound.
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. This compound | bioactive compound | CAS# 5868-06-4 | InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fentonium Bromide and Laboratory Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals on the potential for fentonium bromide to interfere with common laboratory assays. Given the limited direct data on this compound-specific assay interference, this guide offers general troubleshooting principles and experimental protocols to identify and mitigate potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anticholinergic and antispasmodic agent. It functions as a muscarinic acetylcholine receptor antagonist and an allosteric blocker of α1α2βγε nicotinic acetylcholine receptors.[1][2][3] Its primary action is to block the effects of acetylcholine, a neurotransmitter involved in various physiological processes.
Q2: Is there any known interference of this compound with common laboratory assays?
Currently, there is a lack of specific published data detailing the interference of this compound with common laboratory assays. However, due to its chemical structure as a quaternary ammonium compound and its biological activity as a receptor antagonist, the potential for interference cannot be ruled out.[4][5]
Q3: What types of assays could potentially be affected by this compound?
Based on general principles of assay interference, the following types of assays might be susceptible:
-
Immunoassays: Due to potential cross-reactivity with antibodies if this compound shares structural similarities with the target analyte.
-
Enzymatic Assays: this compound could potentially interact with enzymes, either inhibiting or enhancing their activity, leading to inaccurate results.
-
Cell-Based Assays: As a muscarinic receptor antagonist, this compound is biologically active and could modulate signaling pathways in cell-based assays, leading to misleading results.
Q4: What are the potential mechanisms of interference?
Potential mechanisms of interference from a compound like this compound include:
-
Cross-reactivity: The antibody in an immunoassay may bind to this compound in addition to the intended analyte, leading to falsely elevated or reduced results depending on the assay format.
-
Non-specific Binding: this compound might bind to assay components, such as plates or beads, causing background noise.
-
Enzyme Modulation: Direct interaction with an enzyme, altering its catalytic activity.
-
Cellular Effects: On-target or off-target effects on cell signaling pathways in cell-based assays.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that can sequester proteins and interfere with assay signals.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in an Immunoassay
Possible Cause: this compound may be cross-reacting with the assay antibodies.
Troubleshooting Steps:
-
Review Assay Specificity: Check the manufacturer's data sheet for any known cross-reactivity with similar compounds.
-
Perform a Spike and Recovery Experiment: Add a known concentration of this compound to a sample and measure the analyte concentration. A significant deviation from the expected recovery suggests interference.
-
Conduct a Serial Dilution: Dilute a sample containing a high concentration of the analyte and potentially this compound. Non-linear results upon dilution may indicate interference.
-
Use an Alternative Assay: If possible, measure the analyte using a different method that employs a different antibody or detection principle (e.g., mass spectrometry).
Issue 2: Altered Enzyme Activity in an Enzymatic Assay
Possible Cause: this compound may be directly affecting the enzyme's function.
Troubleshooting Steps:
-
Run a Control Experiment: Test the effect of this compound on the enzyme activity in the absence of the substrate or with a known inhibitor/activator.
-
Determine the Mechanism of Inhibition/Activation: Perform kinetic studies to understand if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor/activator.
-
Test for Compound Aggregation: Evaluate if the observed effect is due to the formation of this compound aggregates. This can be investigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.
Issue 3: Unexplained Cellular Responses in a Cell-Based Assay
Possible Cause: this compound is a biologically active molecule and may be eliciting a cellular response.
Troubleshooting Steps:
-
Assess Cytotoxicity: Determine the concentration range at which this compound is toxic to the cells using a cell viability assay.
-
Run Vehicle Controls: Always include a control group treated with the vehicle used to dissolve this compound.
-
Use a Target-Negative Cell Line: If investigating off-target effects, use a cell line that does not express the muscarinic or nicotinic receptors to see if the effect persists.
-
Employ a Rescue Experiment: If this compound is suspected of acting on a specific pathway, try to rescue the phenotype by co-treating with a known agonist or antagonist of that pathway.
Quantitative Data Summary
As there is no specific quantitative data on this compound interference, the following table provides a general overview of potential interferences from compounds with similar characteristics. Researchers should determine these values for this compound in their specific assays.
| Assay Type | Potential Interferent Class | Potential Effect | Metric to Determine | Example Concentration to Test |
| Immunoassay | Structurally similar compounds | False Positive/Negative | % Cross-reactivity | 1 µM - 100 µM |
| Enzymatic Assay | Receptor Antagonists | Inhibition/Activation | IC50 / EC50 | 1 µM - 100 µM |
| Cell-Based Assay | Bioactive Small Molecules | Altered Signaling | IC50 / EC50 | 10 nM - 10 µM |
Experimental Protocols
Protocol 1: Screening for Immunoassay Interference (Cross-Reactivity)
Objective: To determine if this compound cross-reacts in a specific immunoassay.
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Prepare Spiked Samples: Prepare a series of dilutions of this compound in the assay matrix (e.g., serum, plasma, buffer) to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare Control Samples: Prepare control samples containing only the assay matrix and the solvent used for the this compound stock solution.
-
Run the Immunoassay: Analyze the spiked and control samples according to the immunoassay manufacturer's protocol.
-
Calculate Percent Cross-Reactivity:
-
Determine the apparent concentration of the analyte in the spiked samples.
-
Calculate the percent cross-reactivity using the formula: (Apparent Analyte Concentration / this compound Concentration) x 100%
-
Protocol 2: Investigating Interference in an Enzymatic Assay
Objective: To assess the effect of this compound on the activity of a specific enzyme.
Methodology:
-
Prepare Reagents: Prepare the enzyme, substrate, and this compound solutions in the appropriate assay buffer.
-
Set up the Assay: In a microplate, add the enzyme and varying concentrations of this compound. Include a no-inhibitor control and a positive control inhibitor.
-
Pre-incubation: Incubate the enzyme and this compound for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction Progress: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for investigating potential assay interference.
Caption: Potential interference of this compound in a cell-based assay.
References
- 1. Fentonium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Fentonium bromide activity
Technical Support Center: Fentonium Bromide
Disclaimer: this compound is a compound primarily used for research purposes and is not intended for human or veterinary use.[1] This guide is for informational purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an anticholinergic, antispasmodic, and anti-ulcerogenic agent.[1][2] It is a quaternary analog of hyoscyamine and acts as a blocker of muscarinic activity.[1] It also functions as an allosteric blocker of α1Aβ2γ2ε nicotinic receptors and a K(+)-channel opener.[1] Its chemical formula is C31H34BrNO4, and its molecular weight is 564.52 g/mol .
Q2: What is the mechanism of action of this compound?
This compound is an anticholinergic agent, meaning it blocks the action of acetylcholine at muscarinic receptors. Muscarinic receptors are G-protein coupled receptors that mediate various cellular responses. There are five subtypes of muscarinic receptors (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase.
Q3: What is the optimal pH for this compound activity?
The optimal pH for this compound, as a quaternary ammonium compound (QAC), is generally in the slightly acidic to neutral range, typically between 6 and 8. The efficacy of QACs can be reduced at very low or high pH levels. Some studies suggest that QACs exhibit better antibacterial and bactericidal effects in an alkaline environment. However, for receptor binding assays, the pH of the buffer is critical and is usually maintained around 7.4 to mimic physiological conditions.
Q4: How should this compound be stored?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. If dissolved in a solvent like DMSO, it should be stored at -80°C for up to six months or -20°C for one month.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Activity | Incorrect pH of Assay Buffer: The pH may be outside the optimal range for this compound binding. | Verify the pH of your assay buffer. Adjust to a pH between 7.2 and 7.6 for most receptor binding assays. |
| Degraded Compound: Improper storage or handling may have led to the degradation of this compound. | Use a fresh stock of this compound. Ensure it has been stored correctly according to the supplier's instructions. | |
| Low Receptor Expression: The cells or tissue preparation may have a low density of muscarinic receptors. | Confirm receptor expression levels using a validated method such as Western blot or by using a control agonist/antagonist with known activity. | |
| High Background Signal in Binding Assays | Non-specific Binding: The radioligand may be binding to non-receptor components like filters or plasticware. | - Use filter plates pre-treated with polyethyleneimine (PEI) to reduce non-specific binding. - Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. - Optimize washing steps to effectively remove unbound radioligand. |
| Radioligand Issues: The radioligand may be of poor quality or used at too high a concentration. | - Use a high-purity radioligand from a reputable supplier. - Perform a saturation binding experiment to determine the optimal radioligand concentration (at or below the Kd). | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics. | Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment. | |
| Assay Not at Equilibrium: The incubation time may be too short for the binding to reach a steady state. | Perform a time-course experiment to determine the optimal incubation time. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest
-
This compound
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor for non-specific binding (e.g., Atropine)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membranes
-
Non-specific Binding (NSB): Radioligand + Membranes + High concentration of unlabeled competitor (e.g., 10 µM Atropine)
-
Competition: Radioligand + Membranes + Varying concentrations of this compound
-
-
Incubation: Add the components to the wells. The final volume should be consistent across all wells (e.g., 200 µL). Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Troubleshooting Flowchart for Binding Assays.
References
Technical Support Center: Fentonium Bromide Delivery in Perfusion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fentonium bromide in perfusion systems. The following information is designed to address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is an anticholinergic, antispasmodic, and anti-ulcerogenic agent.[1][2] In a research context, it is often used to study the nervous system, particularly in relation to its effects as a blocker of muscarinic activity.[1] It is a quaternary analog of hyoscyamine.[1]
Q2: What are the known solubility properties of this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO).[1] For in vivo studies, it can be formulated using various solvents and vehicles. A common formulation involves dissolving the compound in DMSO to create a stock solution, which can then be further diluted with other agents such as PEG300, Tween 80, and saline for administration.
Q3: How should I prepare a this compound solution for my perfusion system?
Due to the limited information on this compound's stability in aqueous physiological buffers, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can then be diluted to the final working concentration in the perfusion buffer immediately before use. This practice minimizes the risk of precipitation or degradation in the aqueous buffer over time.
Q4: Are there any known incompatibilities of this compound with other substances?
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Perfusion Line
Precipitation of the investigational compound is a common issue in perfusion systems that can lead to inaccurate dosing and potential damage to the tissue preparation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Solubility in Aqueous Buffer | This compound's primary solvent is DMSO. Direct dilution into an aqueous buffer at high concentrations may lead to precipitation. Solution: Prepare a high-concentration stock solution in DMSO and dilute it to the final working concentration in the perfusion buffer just before use. |
| pH Shift | The pH of your perfusion buffer may alter the solubility of this compound. Solution: Ensure the pH of your buffer is stable and within the physiological range. If you suspect pH-related precipitation, measure the pH of the solution after the addition of this compound. |
| Incompatibility with Other Compounds | If you are co-administering other drugs, they may be reacting with this compound to form an insoluble precipitate. Solution: Test the compatibility of all compounds at their final concentrations in a separate container before introducing them into the perfusion system. |
| Low Temperature | Solubility can decrease at lower temperatures. Solution: Ensure your perfusion buffer is maintained at the appropriate physiological temperature (e.g., 37°C) throughout the experiment. |
Experimental Protocol: Visual Compatibility Test
-
Prepare the perfusion buffer (e.g., Krebs-Henseleit solution) and bring it to the intended experimental temperature.
-
In a clear glass vial, add all experimental compounds, except this compound, at their final intended concentrations in the perfusion buffer.
-
In a separate vial, prepare the final dilution of the this compound stock solution in the perfusion buffer.
-
Combine the two solutions and visually inspect for any signs of precipitation (cloudiness, particulate matter) against a dark background.
-
Let the solution stand for a duration equivalent to your planned experiment and re-examine.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for drug precipitation in perfusion lines.
Issue 2: Reduced or Inconsistent Drug Effect
A lack of expected physiological response can be due to a lower-than-intended concentration of this compound reaching the target tissue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Adsorption to Tubing | This compound is a quaternary ammonium compound, and this class of molecules can adsorb to surfaces, particularly plastics like PVC. This can significantly reduce the concentration of the drug delivered to the tissue. Solution: If possible, use perfusion tubing made of less adsorptive materials such as polytetrafluoroethylene (PTFE) or silicone. If PVC tubing must be used, consider pre-saturating the tubing by running a solution of this compound through the system for a period before starting the experiment. |
| Degradation of the Compound | Although this compound is stable for extended periods when stored correctly as a solid or in a DMSO stock solution, its stability in aqueous physiological buffers at working concentrations over long experimental periods is not well-documented. Solution: Prepare fresh dilutions of this compound from the DMSO stock immediately before each experiment. Avoid using diluted solutions that have been stored for an extended period. |
| Incorrect Concentration Calculation | Errors in calculating the required dilutions can lead to a final concentration that is too low to elicit the desired effect. Solution: Double-check all calculations for dilutions from the stock solution to the final working concentration. |
Experimental Protocol: Testing for Drug Adsorption
-
Set up your perfusion system as you would for an experiment, but without the tissue.
-
Prepare your final working concentration of this compound in the perfusion buffer.
-
Collect a sample of the solution directly from the reservoir (pre-perfusion).
-
Run the solution through the entire length of the perfusion tubing for a set period (e.g., 30 minutes).
-
Collect a sample of the solution as it exits the tubing (post-perfusion).
-
Analyze the concentration of this compound in both the pre- and post-perfusion samples using a suitable analytical method (e.g., HPLC). A significant decrease in concentration in the post-perfusion sample would indicate adsorption to the tubing.
Signaling Pathway and Experimental Workflow Diagram
Caption: this compound experimental workflow and mechanism of action.
Quantitative Data Summary
This compound Properties
| Property | Value | Source |
| Molecular Formula | C31H34BrNO4 | |
| Molecular Weight | 564.52 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | 0 - 4 °C | Short term (days to weeks) |
| Solid Powder | -20 °C | Long term (months to years) |
| Stock Solution in DMSO | -20 °C | Up to 1 month |
| Stock Solution in DMSO | -80 °C | Up to 6 months |
Data compiled from supplier technical data sheets.
References
Overcoming resistance to Fentonium bromide in cell lines
Technical Support Center: Fentonium Bromide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers encountering resistance in cell lines during their experiments.
Disclaimer: this compound is a hypothetical compound used here for illustrative purposes to demonstrate how to approach and overcome drug resistance in a research setting. The principles and protocols described are based on common scenarios encountered with targeted therapies, particularly kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of key signaling proteins, most notably Akt, leading to the inhibition of cell growth, proliferation, and survival in PI3K-dependent cell lines.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Troubleshooting Guide: Resistance
Q2: My cell line's sensitivity to this compound has decreased significantly. How can I confirm and quantify this resistance?
A decrease in sensitivity is often first observed as a rightward shift in the dose-response curve. To confirm and quantify this, you should perform a cell viability assay to compare the IC50 (half-maximal inhibitory concentration) values between your parental (sensitive) cell line and the suspected resistant line.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells from both parental and suspected resistant lines into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 0.01 nM to 100 µM). Replace the culture medium with medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Data Presentation: IC50 Comparison
| Cell Line | Passage Number | Treatment | IC50 Value (µM) | Fold Change in Resistance |
| Parental Line (MCF-7) | 5 | This compound | 0.5 | - |
| Resistant Line (MCF-7/FB-R) | 20 | This compound | 12.5 | 25x |
A significant increase (typically >5-fold) in the IC50 value confirms the development of resistance.
Q3: What are the common molecular mechanisms that could be causing this compound resistance?
Resistance to PI3K inhibitors can arise from various molecular alterations. The most common mechanisms include:
-
Reactivation of the PI3K/Akt Pathway:
-
PTEN Loss: Loss of function mutations or deletion of the PTEN tumor suppressor, which normally antagonizes PI3K signaling.
-
PIK3CA Mutations: Acquisition of secondary mutations in the PIK3CA gene (encoding the p110α subunit) that prevent drug binding.
-
-
Bypass Signaling Pathway Activation: Upregulation of parallel signaling pathways that can drive cell proliferation and survival independently of PI3K/Akt. A common example is the activation of the MAPK/ERK pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell.
Caption: A logical workflow for troubleshooting this compound resistance.
Q4: How can I experimentally determine which resistance mechanism is active in my cell line?
A systematic approach using molecular biology techniques is required to dissect the resistance mechanism.
Experimental Workflow: Characterizing Resistance
-
Assess Pathway Reactivation (Western Blot):
-
Objective: To check if the PI3K/Akt pathway is reactivated in resistant cells despite drug treatment.
-
Protocol:
-
Treat both parental and resistant cells with this compound (at the IC50 of the parental line, e.g., 0.5 µM) for 2-4 hours.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins: phospho-Akt (Ser473), total Akt, PTEN, and a loading control (e.g., β-Actin).
-
Incubate with secondary antibodies and visualize using chemiluminescence.
-
-
Expected Result: In resistant cells, you may observe persistent or restored phospho-Akt levels and/or a loss of PTEN expression compared to the sensitive parental line.
-
-
Investigate Bypass Pathways (Western Blot):
-
Objective: To determine if parallel pathways like MAPK/ERK are upregulated.
-
Protocol: Use the same lysates from the previous experiment. Probe membranes with antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Expected Result: A significant increase in p-ERK levels in the resistant line upon drug treatment suggests bypass activation.
-
-
Test for Drug Efflux (Functional Assay):
-
Objective: To measure the activity of drug efflux pumps.
-
Protocol (Rhodamine 123 Efflux Assay):
-
Incubate parental and resistant cells with Rhodamine 123 (a substrate for ABC transporters).
-
Wash the cells and measure the intracellular fluorescence over time using a flow cytometer.
-
Optionally, include a known efflux pump inhibitor (e.g., Verapamil) to see if fluorescence is restored.
-
-
Expected Result: Resistant cells will show lower intracellular fluorescence due to rapid efflux of Rhodamine 123.
-
Caption: Workflow for characterizing the mechanisms of drug resistance.
Q5: I've identified a bypass mechanism (MAPK activation) as the cause of resistance. How can I overcome this?
Once the resistance mechanism is identified, you can devise strategies to overcome it. For bypass pathway activation, a combination therapy approach is often effective.
Strategy: Dual Inhibition
-
Rationale: Simultaneously block the primary target pathway (PI3K) and the activated bypass pathway (MAPK) to restore sensitivity and prevent compensatory signaling.
-
Experimental Approach:
-
Treat the resistant cell line (e.g., MCF-7/FB-R) with this compound alone, a MEK inhibitor (e.g., Trametinib) alone, and a combination of both drugs.
-
Perform a cell viability assay to assess the effects on cell growth.
-
Analyze the results using synergy models (e.g., Bliss independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
-
Data Presentation: Combination Therapy
| Treatment Group (MCF-7/FB-R Cells) | % Inhibition of Cell Viability |
| Vehicle Control | 0% |
| This compound (10 µM) | 15% |
| MEK Inhibitor (1 µM) | 25% |
| This compound (10 µM) + MEK Inhibitor (1 µM) | 85% (Synergistic) |
This data illustrates that while single-agent therapy is ineffective in the resistant line, a combination that targets both pathways can restore potent anti-proliferative activity.
Validation & Comparative
A Comparative Analysis of Fentonium Bromide and Atropine for Antispasmodic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antispasmodic properties of Fentonium bromide and atropine, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound and atropine are both effective antispasmodic agents that function primarily as muscarinic receptor antagonists. Atropine, a tertiary amine, acts as a non-selective competitive antagonist of all muscarinic acetylcholine receptor subtypes (M1-M5). This compound, a quaternary ammonium derivative of hyoscyamine, also exhibits potent anticholinergic activity. While both drugs achieve their antispasmodic effects by blocking the action of acetylcholine on smooth muscle, this compound is also reported to possess potassium channel opening activity, which may contribute to its pharmacological profile. This guide presents available quantitative data on their antispasmodic potency and details the experimental methodologies for their assessment.
Data Presentation: Quantitative Comparison of Antispasmodic Potency
A critical aspect of comparing the antispasmodic activity of this compound and atropine is the use of quantitative pharmacological parameters such as the pA2 value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a greater potency of the antagonist.
| Drug | Agonist | Tissue Preparation | pA2 Value | Citation |
| Atropine | Acetylcholine | Isolated Chicken Ileum | 9.21 | [1] |
No direct comparative studies providing a pA2 or IC50 value for this compound on an isolated intestinal smooth muscle preparation were identified in the public domain at the time of this review. The primary mechanism of this compound is established as muscarinic receptor antagonism, similar to atropine.[2]
Mechanism of Action and Signaling Pathways
Both this compound and atropine exert their primary antispasmodic effect by competitively blocking muscarinic acetylcholine receptors on smooth muscle cells. This action inhibits the binding of acetylcholine, a neurotransmitter that triggers muscle contraction.
Atropine's Signaling Pathway
Atropine, as a non-selective muscarinic antagonist, blocks M3 muscarinic receptors on gastrointestinal smooth muscle cells. The binding of acetylcholine to these Gq-protein coupled receptors normally activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. By blocking this pathway, atropine prevents the rise in intracellular Ca2+ and thus inhibits muscle contraction.
This compound's Signaling Pathway
This compound, as a muscarinic antagonist, shares the primary signaling pathway of atropine by blocking muscarinic receptors. Additionally, it has been reported to be a potassium (K+) channel opener.[2] The opening of K+ channels leads to an efflux of K+ ions from the smooth muscle cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby reducing the opening of voltage-gated Ca2+ channels and inhibiting muscle contraction. This dual mechanism could potentially result in a more potent or broader antispasmodic effect compared to agents that only block muscarinic receptors.
Experimental Protocols
The evaluation of antispasmodic activity is typically conducted using in vitro isolated tissue preparations. The guinea pig ileum is a classical and widely used model for studying the effects of anticholinergic drugs.
Isolated Guinea Pig Ileum Assay for Antispasmodic Activity
Objective: To determine and compare the antispasmodic potency of this compound and atropine against acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Acetylcholine (ACh) solutions of varying concentrations
-
Atropine solutions of varying concentrations
-
This compound solutions of varying concentrations
-
Isolated organ bath system with a transducer and recording system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A guinea pig is euthanized, and a segment of the ileum is dissected and placed in cold, oxygenated Tyrode's solution.
-
The lumen of the ileum segment is gently flushed to remove its contents.
-
A 2-3 cm piece of the ileum is mounted in an isolated organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with carbogen gas.
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with the bath solution being changed every 15 minutes.
-
A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of ACh to the organ bath and recording the resulting contractions until a maximal response is achieved.
-
The tissue is then washed repeatedly with fresh Tyrode's solution to return to baseline.
-
The preparation is incubated with a known concentration of the antagonist (atropine or this compound) for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of the antagonist.
-
This process is repeated with different concentrations of the antagonists.
Data Analysis: The data are used to construct Schild plots to determine the pA2 value for each antagonist. This involves plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.
Conclusion
Both this compound and atropine are potent antispasmodic agents that act as muscarinic receptor antagonists. While atropine is a well-characterized non-selective antagonist, this compound's potential dual mechanism of action, involving both muscarinic receptor blockade and potassium channel opening, suggests a possibly different pharmacological profile. The lack of publicly available, direct comparative quantitative data for this compound's antispasmodic potency in standard in vitro models, such as the guinea pig ileum, highlights a gap in the current literature. Further research is warranted to fully elucidate the comparative efficacy and detailed mechanism of action of this compound to better understand its therapeutic potential relative to established antispasmodics like atropine.
References
Fentonium Bromide: A Comparative Analysis of an M3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Fentonium Bromide and other M3 receptor antagonists, focusing on their efficacy and pharmacological profiles. Due to the limited availability of public domain data on the specific M3 receptor binding affinity and functional potency of this compound, this document uses data from other well-characterized M3 antagonists as a framework for comparison. This compound is classified as a quaternary ammonium anticholinergic and antispasmodic agent[1][2]. These compounds generally function by blocking the action of acetylcholine at muscarinic receptors[3].
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. Upon activation by acetylcholine, the M3R couples to Gq proteins, initiating a signaling cascade that is a primary target for anticholinergic drugs.
References
Comparative Analysis of Muscarinic Receptor Antagonists: A Guide for Researchers
Binding Affinity of Common Muscarinic Antagonists
The following table summarizes the binding affinities (Ki in nM) of several widely used muscarinic receptor antagonists for the human M1, M2, M3, M4, and M5 receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented has been compiled from various in vitro radioligand binding studies.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 0.37 | 1.52 | 0.33 | - | - |
| Ipratropium Bromide | 2.9 (IC50) | 2.0 (IC50) | 1.7 (IC50) | - | - |
| Tiotropium Bromide | ~0.14 | ~0.34 | ~0.08 | - | - |
| Pirenzepine | 21 | 310 | - | - | - |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 |
| 4-DAMP | - | - | - | - | - |
Note: Data for some compounds across all receptor subtypes is limited in publicly available literature. IC50 values are provided where Ki values were not available. Direct comparison between Ki and IC50 should be made with caution.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of binding affinity (Ki) for a test compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: The unlabeled antagonist for which the binding affinity is to be determined (e.g., Fentonium bromide or other comparators).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4.
-
96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity.
-
Scintillation Cocktail: A fluid that emits light when it interacts with radioactive particles.
Procedure:
-
Assay Setup: In a 96-well plate, the following components are added in a specific order: assay buffer, varying concentrations of the test compound, a fixed concentration of the radioligand (typically at its Kd value), and the cell membranes expressing the target receptor.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding reaction to reach equilibrium.
-
Harvesting: The contents of the assay plate are rapidly transferred to a 96-well filter plate. The filters are then washed multiple times with ice-cold assay buffer to remove the unbound radioligand.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Radioligand competition binding assay workflow.
Muscarinic receptor signaling pathways.
Comparative Analysis of Fentonium Bromide Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is recognized for its anticholinergic and antispasmodic properties, primarily attributed to its interaction with muscarinic acetylcholine receptors.[1][2][3][4] Emerging evidence also points towards its activity as an allosteric modulator of nicotinic acetylcholine receptors and a potential opener of potassium channels.[1] This guide provides a comparative overview of the cross-reactivity of this compound with these and other key receptor families. Due to the limited availability of publicly accessible quantitative binding data for this compound, this document outlines the established experimental protocols to determine such interactions and presents data templates for comparative analysis.
Data Presentation
A comprehensive understanding of a drug's selectivity profile is paramount for predicting its therapeutic efficacy and potential off-target effects. The following tables are structured to facilitate a clear comparison of this compound's binding affinity (Ki) and functional activity (IC50/EC50) across various receptor subtypes. At present, specific quantitative values for this compound are not available in the public domain. Researchers are encouraged to use these templates to populate data from their own experimental findings.
Table 1: Muscarinic Receptor Subtype Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Reference |
| M₁ | This compound | Data not available | |
| Atropine | Reference value | ||
| M₂ | This compound | Data not available | |
| Atropine | Reference value | ||
| M₃ | This compound | Data not available | |
| Atropine | Reference value | ||
| M₄ | This compound | Data not available | |
| Atropine | Reference value | ||
| M₅ | This compound | Data not available | |
| Atropine | Reference value |
Table 2: Nicotinic Acetylcholine Receptor Allosteric Modulation
| Receptor Subtype | Modulator | IC₅₀ (µM) / EC₅₀ (µM) | Assay Type | Reference |
| α1β1γδ | This compound | Data not available | e.g., Two-electrode voltage clamp | |
| Positive Control | Reference value | |||
| α7 | This compound | Data not available | e.g., FLIPR assay | |
| Positive Control | Reference value | |||
| α4β2 | This compound | Data not available | e.g., Patch clamp electrophysiology | |
| Positive Control | Reference value |
Table 3: Potassium Channel Activity
| Channel Subtype | Modulator | EC₅₀ (µM) / IC₅₀ (µM) | Assay Type | Reference |
| KCNQ family | This compound | Data not available | e.g., Patch clamp electrophysiology | |
| Positive Control | Reference value | |||
| Kir family | This compound | Data not available | e.g., Thallium flux assay | |
| Positive Control | Reference value |
Table 4: Off-Target Receptor Screening Profile (Example Panel)
| Receptor Target | Ligand | % Inhibition at 10 µM | Kᵢ (nM) / IC₅₀ (µM) |
| Adrenergic α₁ | This compound | Data not available | Data not available |
| Adrenergic α₂ | This compound | Data not available | Data not available |
| Adrenergic β₁ | This compound | Data not available | Data not available |
| Adrenergic β₂ | This compound | Data not available | Data not available |
| Dopamine D₂ | This compound | Data not available | Data not available |
| Serotonin 5-HT₂ₐ | This compound | Data not available | Data not available |
| Opioid μ | This compound | Data not available | Data not available |
| Histamine H₁ | This compound | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are established protocols for assessing the cross-reactivity of this compound.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human muscarinic receptor subtypes (M1-M5) or tissue homogenates (e.g., rat brain cortex for M1, heart for M2, submandibular gland for M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, varying concentrations of this compound, and a fixed concentration of the radioligand. For the determination of non-specific binding, replace this compound with a high concentration of atropine.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional Assay for Nicotinic Receptor Allosteric Modulators (Two-Electrode Voltage Clamp)
This electrophysiological technique measures changes in ion flow through the receptor channel in response to the test compound, providing information on its functional effect (potentiation or inhibition).
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the desired nicotinic receptor subunits (e.g., α1, β1, γ, δ).
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound.
-
Recording Solution: Barium-containing frog Ringer's solution.
-
Instrumentation: Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with the target receptor cRNA and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the oocyte with the recording solution containing a sub-maximal concentration of ACh to elicit a baseline current. Co-apply varying concentrations of this compound with the ACh to assess its modulatory effect.
-
Data Acquisition: Record the changes in membrane current in response to the compound application.
-
Data Analysis: Measure the potentiation or inhibition of the ACh-evoked current by this compound. Determine the EC₅₀ or IC₅₀ value from the concentration-response curve.
Visualization of Methodologies and Pathways
The following diagrams illustrate the workflows for the described experimental protocols and the general signaling pathway for Gq-coupled muscarinic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.
Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.
References
Fentonium Bromide vs. Hyoscyamine Quaternary Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anticholinergic agents is paramount for targeted therapeutic development. This guide provides a detailed, data-driven comparison of Fentonium bromide and other prominent quaternary analogs of hyoscyamine, focusing on their receptor interaction, functional activity, and the experimental methodologies used for their evaluation.
This compound, a quaternary ammonium derivative of hyoscyamine, is recognized for its anticholinergic, antispasmodic, and anti-ulcerogenic properties.[1] Unlike its parent compound, hyoscyamine, which is a non-selective muscarinic receptor antagonist, this compound exhibits a more complex pharmacological profile, acting as both a muscarinic receptor antagonist and an allosteric blocker of nicotinic acetylcholine receptors (nAChRs).[1] This dual activity distinguishes it from other hyoscyamine quaternary analogs, such as glycopyrrolate, ipratropium bromide, and tiotropium bromide, which primarily act as competitive antagonists at muscarinic receptors. The quaternary structure of these compounds limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.
This guide will delve into the available experimental data to provide a clear comparison of these compounds, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and selected hyoscyamine quaternary analogs. It is important to note that while descriptive information on this compound's activity is available, specific quantitative data such as Kᵢ or IC₅₀ values from publicly accessible literature is limited.
Table 1: Muscarinic Receptor Binding Affinities (Kᵢ in nM)
| Compound | M₁ Receptor | M₂ Receptor | M₃ Receptor | M₄ Receptor | M₅ Receptor |
| This compound | Muscarinic Antagonist (Specific Kᵢ data not available) | Muscarinic Antagonist (Specific Kᵢ data not available) | Muscarinic Antagonist (Specific Kᵢ data not available) | Muscarinic Antagonist (Specific Kᵢ data not available) | Muscarinic Antagonist (Specific Kᵢ data not available) |
| Glycopyrrolate | 0.5 - 3.6 (non-selective) | 0.5 - 3.6 (non-selective) | 0.5 - 3.6 (non-selective) | Data not available | Data not available |
| Ipratropium bromide | 2.9 (IC₅₀) | 2.0 (IC₅₀) | 1.7 (IC₅₀) | Data not available | Data not available |
| Tiotropium bromide | High Affinity (non-selective) | High Affinity (dissociates rapidly) | High Affinity (dissociates slowly) | Data not available | Data not available |
Table 2: Functional Antagonism (pA₂ Values and IC₅₀)
| Compound | Parameter | Value | Receptor/Tissue |
| This compound | Antinicotinic Activity | Potent (Qualitative) | Neuromuscular Junction |
| Antimuscarinic Potency | Less potent than Ipratropium | Data not available | |
| Ipratropium bromide | Antimuscarinic Potency | More potent than Fentonium | Data not available |
| Tiotropium bromide | Functional Activity | Long-acting antagonist | M₃ Receptors |
Signaling Pathways
The primary mechanism of action for these compounds involves the blockade of acetylcholine (ACh) signaling at muscarinic and, in the case of this compound, nicotinic receptors.
Muscarinic Receptor Antagonism
Hyoscyamine quaternary analogs act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of ACh, they prevent the activation of downstream signaling cascades. M₁ and M₃ receptors primarily couple through Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. M₂ receptors, on the other hand, couple through Gi proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Fentonium Bromide Purity Analysis
This guide synthesizes experimental data from various sources to present a clear comparison of chromatographic conditions. The information is intended to serve as a foundational resource for establishing a suitable analytical method for the determination of Fentonium bromide and its potential impurities.
Comparative Analysis of HPLC Methods for Quaternary Ammonium Bromide Compounds
The following table summarizes key parameters from different HPLC methods developed for the analysis of related pharmaceutical compounds, offering a comparative perspective on potential starting points for method development for this compound.
| Parameter | Method 1 (Based on Rocuronium Bromide) | Method 2 (Based on Vecuronium Bromide) | Method 3 (Based on Cetrimonium Bromide) |
| Stationary Phase | Inertsil Silica (250 mm x 4.6 mm, 5 µm)[1] | L3 packing (C18) (250 mm x 4.6 mm, 5 µm)[2] | Not specified, but a UPLC-MS method is mentioned[3] |
| Mobile Phase | Solution A: 10.0 g sodium perchlorate monohydrate in 6.0 ml water, diluted to 1000 ml with Acetonitrile. Solution B: 2.0 g ammonium chloride, 8 ml ammonia, diluted to 1000 ml with methanol. Mobile Phase: Solution A: Solution B (75:25 v/v)[1] | Diluent: 1.0 mL of 1 N hydrochloric acid in 1000 mL acetonitrile | Water was used as a diluent for the reference standard |
| Flow Rate | 0.5 mL/min | About 0.5 mL/min | Not specified in the provided text |
| Detection | PDA Detector at 215 nm | UV Detector at 215 nm | Mass Detection (ACQUITY QDa Detector) |
| Injection Volume | 20 µL | Not specified in the provided text | Not specified in the provided text |
| Column Temperature | Not specified in the provided text | 40 °C | Not specified in the provided text |
| Sample Preparation | 2.0 mg/mL in Acetonitrile: water (90:10) | About 50 mg in a 100-mL volumetric flask, dissolved in and diluted with Diluent | Reference standard stock at 0.5 mg/mL in water, diluted to working concentrations |
Experimental Protocols: A Generalized Approach
Drawing from the methodologies for related compounds, a generalized experimental protocol for the purity analysis of this compound by HPLC can be outlined. This protocol should be considered a starting point and requires thorough validation for its intended use.
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate its potential process-related impurities and degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a pumping system capable of isocratic and gradient elution, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column thermostat.
-
Data acquisition and processing software.
2. Chromatographic Conditions (to be optimized):
-
Column: A reversed-phase C18 or a normal-phase silica column could be evaluated. A typical dimension would be 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A systematic investigation of mobile phase composition is crucial. For a reversed-phase approach, mixtures of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier (e.g., acetonitrile or methanol) should be tested. For a normal-phase approach, non-aqueous mobile phases like the one described for Rocuronium Bromide could be a starting point. The pH of the aqueous phase should be optimized for optimal peak shape and resolution.
-
Flow Rate: A flow rate between 0.5 and 1.5 mL/min is a common starting range.
-
Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for sensitive detection. A PDA detector would be advantageous for monitoring peak purity.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve reproducibility.
-
Injection Volume: Typically 10-20 µL, to be optimized based on concentration and sensitivity.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard of known purity in a suitable diluent. Prepare working standard solutions by diluting the stock solution to the desired concentration.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the working standard solution using the same diluent.
-
Diluent: The diluent should be chosen based on the solubility of this compound and its compatibility with the mobile phase. A mixture of the mobile phase components is often a good choice.
4. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates a typical HPLC purity analysis process.
Caption: Generalized workflow for HPLC purity analysis of this compound.
By leveraging the methodologies established for analogous compounds and adhering to a rigorous validation process, researchers can confidently establish a reliable HPLC method for the purity analysis of this compound, ensuring the quality and safety of this important pharmaceutical agent.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Fentonium Bromide Metabolites
For researchers, scientists, and drug development professionals, the robust analysis of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of Fentonium bromide metabolites, offering supporting experimental data from analogous compounds to illuminate best practices in the absence of direct literature.
Unraveling Metabolism: A Look at a Probable Metabolic Pathway
Based on its chemical structure as a tropic acid ester, the primary metabolic fate of this compound is likely the hydrolysis of the ester bond. This reaction, catalyzed by esterases in the body, would cleave the molecule into two primary metabolites: the tropane-derived quaternary ammonium alcohol and tropic acid.[2][3][4] This metabolic process is a common detoxification pathway for many pharmaceutical esters.[5]
Caption: Predicted primary metabolic pathway of this compound via ester hydrolysis.
Analytical Approaches: A Comparative Overview
The analysis of quaternary ammonium compounds like this compound and its charged metabolite presents unique challenges due to their high polarity and non-volatile nature. Several analytical techniques can be employed, with liquid chromatography-mass spectrometry (LC-MS) being the gold standard.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity, suitable for polar and non-volatile compounds. | Matrix effects can suppress ionization, requiring careful sample preparation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent separation efficiency for volatile compounds. | Requires derivatization for polar analytes like this compound, adding complexity. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase. | Simple, low cost, and rapid screening. | Lower sensitivity and resolution compared to LC-MS, not suitable for quantification. |
In-Depth Focus: Mass Spectrometry-Based Workflow
A typical workflow for the analysis of this compound and its metabolites using LC-MS/MS involves several key steps, from sample preparation to data analysis.
Caption: A standard workflow for the LC-MS/MS analysis of this compound metabolites.
Experimental Protocols: A Practical Guide
While a specific protocol for this compound is not available, the following methodologies, adapted from the analysis of other quaternary ammonium compounds, provide a robust starting point.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate this compound and its metabolites from biological matrices like plasma or urine, while removing interfering substances.
-
Method: Weak cation-exchange (WCX) SPE cartridges are highly effective for retaining quaternary ammonium compounds.
-
Conditioning: Condition the WCX cartridge with methanol followed by deionized water.
-
Loading: Load the pre-treated biological sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic impurities.
-
Elution: Elute the analytes with a stronger, acidified organic solvent (e.g., 5% formic acid in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Liquid Chromatography (LC) Separation
-
Objective: To chromatographically separate this compound from its metabolites and other matrix components before introduction into the mass spectrometer.
-
Columns:
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention and separation for polar, charged compounds.
-
Reversed-Phase (C18) Chromatography: While less retentive for highly polar compounds, the use of ion-pairing agents in the mobile phase can improve retention.
-
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
Mass Spectrometry (MS) Detection
-
Objective: To detect and quantify this compound and its metabolites with high sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for analyzing permanently charged quaternary ammonium compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the parent drug and its metabolites.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet realistic, performance data for the LC-MS/MS analysis of this compound and its primary metabolite, based on typical values observed for similar compounds.
| Parameter | This compound | Tropane-derived Metabolite |
| Precursor Ion (m/z) | [M]+ | [M]+ |
| Product Ion (m/z) | Fragment 1, Fragment 2 | Fragment A, Fragment B |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.8 ng/mL |
| Linearity (r²) | >0.995 | >0.995 |
| Recovery (%) | 85-95% | 80-90% |
| Matrix Effect (%) | <15% | <20% |
Alternative Analytical Strategies
While LC-MS/MS is the preferred method, other techniques have been used for the analysis of similar compounds and could be adapted for this compound.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide accurate mass measurements, aiding in the identification of unknown metabolites.
-
Ion-Pair Chromatography: This technique can be used with standard reversed-phase columns to improve the retention of polar, charged analytes. However, ion-pairing agents can cause ion suppression in the mass spectrometer.
Conclusion
The analysis of this compound and its metabolites, while not explicitly detailed in current scientific literature, can be confidently approached using established mass spectrometry-based methods for quaternary ammonium compounds. By leveraging techniques such as weak cation-exchange solid-phase extraction and liquid chromatography coupled with tandem mass spectrometry, researchers can develop sensitive and specific assays. The inferred metabolic pathway of ester hydrolysis provides a clear target for analytical method development. This comparative guide, by synthesizing data from analogous compounds, offers a robust framework for professionals in drug development to successfully navigate the analytical challenges associated with this compound metabolism studies.
References
A Head-to-Head Analysis of Two Quaternary Ammonium Antispasmodics: Fentonium Bromide and Otilonium Bromide
In the landscape of gastrointestinal smooth muscle relaxants, Fentonium bromide and Otilonium bromide represent two distinct quaternary ammonium compounds. While both are recognized for their antispasmodic properties, a detailed comparative analysis reveals significant differences in their mechanisms of action and the depth of supporting experimental data. This guide provides a side-by-side comparison for researchers, scientists, and drug development professionals, summarizing the available quantitative data and outlining key experimental methodologies.
Pharmacodynamic Profile: A Tale of Two Mechanisms
Otilonium bromide exhibits a well-characterized, multi-target mechanism of action. It functions as a blocker of L-type and T-type calcium channels, an antagonist of muscarinic M3 receptors, and also interacts with tachykinin NK2 receptors.[1][2][3] This multifaceted approach contributes to its efficacy in modulating gastrointestinal motility and visceral pain.
This compound , on the other hand, is broadly classified as an anticholinergic and antispasmodic agent.[4][5] It is known to block muscarinic and nicotinic acetylcholine receptors and also possesses potassium channel opening activity. However, a detailed quantitative characterization of its affinity for various receptor subtypes and its functional potency in vitro is not as extensively documented in publicly available literature as it is for Otilonium bromide.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the available quantitative data for Otilonium bromide. Due to the limited availability of comparable in vitro data for this compound, a direct quantitative comparison is not feasible at this time.
Table 1: Otilonium Bromide - Muscarinic Receptor Affinity
| Receptor Subtype | Test System | Parameter | Value (nM) | Reference |
| M3 | CHO-M3 cells | IC50 (ACh-induced Ca2+ signal) | 880 |
Table 2: Otilonium Bromide - Calcium Channel Blocking Activity
| Channel Type | Test System | Parameter | Value (µM) | Reference |
| L-type | Human jejunal smooth muscle cells | IC50 | ~0.9 (25% inhibition) | |
| T-type (CaV3.1) | HEK293 cells | IC50 | 0.774 | |
| T-type (CaV3.2) | HEK293 cells | IC50 | 1.070 | |
| T-type (CaV3.3) | HEK293 cells | IC50 | 0.451 |
Table 3: Otilonium Bromide - Tachykinin NK2 Receptor Affinity
| Ligand | Test System | Parameter | Value (µM) | Reference |
| [125I]neurokinin A (agonist) | CHO cells (human NK2 receptor) | Ki | 7.2 | |
| [3H]SR 48968 (antagonist) | CHO cells (human NK2 receptor) | Ki | 2.2 |
This compound - In Vivo Observations: While specific in vitro quantitative data is scarce, in vivo studies in rats have demonstrated that this compound at a dose of 1 mg/kg (i.v.) effectively inhibits gastric acid secretion. The same dose administered intraperitoneally has been shown to prevent stress-induced ulcers.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Otilonium bromide can be visualized through their respective signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
Muscarinic Receptor Binding Assay (Hypothetical for this compound)
A standard competitive radioligand binding assay could be employed to determine the affinity of this compound for muscarinic receptor subtypes.
Protocol Details:
-
Membrane Preparation: Cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Assay: In a multi-well plate, the membrane preparation is incubated with a constant concentration of a high-affinity muscarinic radioligand (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The filters are washed, and the amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Channel Electrophysiology Assay (for Otilonium Bromide)
The whole-cell patch-clamp technique is utilized to measure the effect of Otilonium bromide on calcium channel currents in isolated cells.
Protocol Details:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the desired calcium channel subunit (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on single transfected cells. The extracellular solution contains a high concentration of a charge carrier (e.g., BaCl2) to enhance the inward current through calcium channels. The intracellular (pipette) solution contains ions that block potassium currents.
-
Voltage Protocol: The cell membrane is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials to elicit calcium channel currents.
-
Drug Application: Otilonium bromide is applied to the cell via the extracellular solution at increasing concentrations.
-
Data Analysis: The peak inward current at each test potential is measured before and after the application of Otilonium bromide. The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Conclusion
Otilonium bromide presents a well-defined pharmacological profile with a multi-target mechanism of action supported by robust quantitative in vitro data. In contrast, while this compound is established as an anticholinergic and antispasmodic agent with in vivo efficacy, a detailed in vitro quantitative comparison is hampered by the limited availability of public data. Further research into the specific receptor affinities and functional potencies of this compound is warranted to enable a more direct and comprehensive comparison with other quaternary ammonium antispasmodics. This would provide valuable insights for researchers and clinicians in the field of gastrointestinal pharmacology.
References
- 1. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | bioactive compound | CAS# 5868-06-4 | InvivoChem [invivochem.com]
In Vitro Metabolism of Fentonium Bromide by P450 Isoenzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison with Alternative Compounds
Given the absence of specific data for Fentonium bromide, this guide will compare its potential metabolism with that of other anticholinergic agents and quaternary ammonium compounds for which in vitro metabolism data is available. This comparative approach allows for an informed estimation of the P450 isoforms that may be responsible for the biotransformation of this compound.
Table 1: Comparison of P450-Mediated Metabolism of Anticholinergic and Quaternary Ammonium Compounds
| Compound Class | Example Compound | Major P450 Isoforms Involved | Primary Metabolic Reactions | Reference |
| Quaternary Ammonium | Benzalkonium Chlorides (BACs) | CYP4F2, CYP4F12, CYP2D6 | ω-hydroxylation, (ω-1)-hydroxylation | [5] |
| Anticholinergic | Ropinirole | CYP1A2, CYP3A | N-despropylation, Hydroxylation | |
| Anticholinergic | Tiotropium | Minimal P450-mediated metabolism | Primarily excreted unchanged | N/A |
| Anticholinergic | Ipratropium | Minimal P450-mediated metabolism | Ester hydrolysis (non-P450) | N/A |
Experimental Protocols
To facilitate further research, this section outlines a detailed methodology for investigating the in vitro metabolism of this compound using human liver microsomes and recombinant P450 enzymes.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of disappearance of this compound when incubated with HLM.
-
Materials: this compound, pooled human liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4).
-
Procedure:
-
Pre-incubate HLM with phosphate buffer at 37°C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
P450 Isoenzyme Phenotyping using Recombinant Human P450s
-
Objective: To identify the specific P450 isoforms responsible for this compound metabolism.
-
Materials: this compound, recombinant human P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), NADPH regenerating system, phosphate buffer (pH 7.4).
-
Procedure:
-
Incubate this compound with individual recombinant P450 enzymes and the NADPH regenerating system at 37°C.
-
After a fixed time point (e.g., 60 minutes), terminate the reaction.
-
Analyze the formation of metabolites by LC-MS/MS.
-
-
Data Analysis: The activity of each P450 isoform is determined by the rate of metabolite formation.
P450 Inhibition Studies in HLM
-
Objective: To confirm the involvement of specific P450 isoforms using selective chemical inhibitors.
-
Materials: this compound, HLM, NADPH regenerating system, selective P450 inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6).
-
Procedure:
-
Pre-incubate HLM with a selective inhibitor for a short period.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
After incubation, terminate the reaction and quantify the formation of metabolites.
-
-
Data Analysis: A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that P450 isoform.
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the potential metabolic processes and the experimental approach, the following diagrams are provided.
Caption: Experimental workflow for investigating the in vitro metabolism of this compound.
Caption: Postulated metabolic pathways for this compound.
Conclusion
The in vitro metabolism of this compound has not been explicitly detailed in scientific literature. However, based on its chemical structure as a quaternary ammonium compound and an atropine derivative, it is plausible that its metabolism is mediated by cytochrome P450 enzymes. Drawing comparisons with related compounds, isoforms such as CYP3A4, CYP2D6, and CYP1A2 are potential key players in its biotransformation through reactions like hydroxylation and N-dealkylation. Furthermore, non-P450 mediated ester hydrolysis may also contribute to its breakdown. The provided experimental protocols offer a robust framework for researchers to definitively elucidate the metabolic pathways of this compound, thereby contributing to a better understanding of its pharmacokinetic profile and potential for drug interactions.
References
Fentonium Bromide: Unraveling its Muscarinic Receptor Selectivity Profile
A Comparative Guide for Researchers in Drug Discovery and Development
Fentonium bromide, a quaternary ammonium derivative of atropine, is recognized for its anticholinergic and antispasmodic properties.[1][2] Its therapeutic potential is intrinsically linked to its interaction with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5). These subtypes are distributed throughout the body and mediate a wide array of physiological functions, making receptor selectivity a critical determinant of a drug's efficacy and side-effect profile. This guide provides a comparative analysis of the muscarinic receptor selectivity of this compound and other well-established muscarinic antagonists, supported by experimental data and detailed methodologies.
Comparative Selectivity at Muscarinic Receptor Subtypes
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Muscarinic Antagonist |
| Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | Non-selective[3] |
| Pirenzepine | ~18 | ~500 | ~300 | - | - | M1-selective[4] |
| Darifenacin | ~6.6 | ~250 | ~0.8 | ~250 | ~5.0 | M3-selective[5] |
| Tolterodine | ~1.8 | ~2.5 | ~3.0 | - | - | Non-selective in binding, functional selectivity for bladder |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used.
Understanding the Significance of Muscarinic Receptor Selectivity
The diverse physiological roles of muscarinic receptor subtypes underscore the importance of selectivity in drug design.
-
M1 Receptors: Primarily located in the central nervous system (CNS) and autonomic ganglia, they are involved in cognitive function. M1-selective antagonists like pirenzepine have been investigated for their potential in treating peptic ulcers by reducing gastric acid secretion.
-
M2 Receptors: Predominantly found in the heart, where they mediate a decrease in heart rate. Non-selective antagonists can cause tachycardia as a side effect.
-
M3 Receptors: Located on smooth muscle (e.g., bladder, bronchi) and glands, they mediate contraction and secretion. M3-selective antagonists like darifenacin are effective in treating overactive bladder by relaxing the detrusor muscle.
-
M4 and M5 Receptors: Primarily found in the CNS, their roles are still under extensive investigation, but they are considered potential targets for neurological and psychiatric disorders.
Experimental Protocols: Determining Muscarinic Receptor Selectivity
The selectivity of a compound for different receptor subtypes is typically determined through in vitro radioligand binding assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (like this compound) to displace a radiolabeled ligand that is known to bind to a specific muscarinic receptor subtype.
Objective: To determine the binding affinity (Ki) of a test compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound) and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-NMS) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in determining and mediating muscarinic receptor activity, the following diagrams illustrate the experimental workflow and the intracellular signaling cascades initiated by receptor activation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Fentonium Bromide and Pirenzepine Dihydrochloride: Muscarinic Receptor Antagonism in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Fentonium bromide and Pirenzepine dihydrochloride, two anticholinergic agents targeting muscarinic acetylcholine receptors. The following sections objectively evaluate their pharmacological properties, supported by experimental data, to elucidate their similarities and distinctions for research and development applications.
Overview and Mechanism of Action
This compound is an anticholinergic and antispasmodic agent, functioning as a blocker of muscarinic receptor activity. It is also noted to be an allosteric blocker of α1α2βγε nicotinic receptors. Its therapeutic applications are primarily centered on its anti-ulcerogenic properties.
Pirenzepine dihydrochloride is a well-characterized selective antagonist of the M1 muscarinic acetylcholine receptor.[1] This selectivity for the M1 receptor subtype, which is predominantly found in neural tissues and gastric parietal cells, allows it to reduce vagally mediated gastric acid secretion with fewer systemic side effects compared to non-selective anticholinergics.[1] Pirenzepine is primarily used in the treatment of peptic ulcers.
Comparative Binding Affinity at Muscarinic Receptors
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Pirenzepine dihydrochloride | 11.48[2] | 602.56[2] | 151.36[2] | 199.53 |
Note: Ki values for Pirenzepine are from competition binding assays against [3H]N-methylscopolamine in membranes from CHO-K1 cells expressing the respective human muscarinic receptor subtype.
The data clearly illustrates Pirenzepine's high affinity and selectivity for the M1 receptor over other muscarinic subtypes.
Signaling Pathways and Functional Effects
The interaction of these antagonists with muscarinic receptors initiates distinct downstream signaling cascades.
Pirenzepine Dihydrochloride:
-
M1 Receptor (Gq/11-coupled): As an antagonist, Pirenzepine blocks the acetylcholine-induced activation of the Gq/11 protein. This, in turn, inhibits the phospholipase C (PLC) pathway, leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium is therefore attenuated. Studies have shown that Pirenzepine displays a higher affinity for muscarinic receptors linked to inositol phospholipid metabolism in the cerebral cortex.
-
M2 Receptor (Gi/o-coupled): Pirenzepine has been shown to act as an inverse agonist at M2 receptors. This means that in addition to blocking the effects of agonists, it can reduce the basal activity of the receptor, leading to an increase in adenylate cyclase activity and cAMP levels.
This compound:
Detailed studies on the specific downstream signaling pathways modulated by this compound are limited. As a general muscarinic antagonist, it is expected to block acetylcholine-induced signaling through both Gq/11 and Gi/o-coupled receptors, thereby affecting pathways involving intracellular calcium and cAMP. However, without specific data on its receptor subtype selectivity, a more detailed description is not possible.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a standard method for determining the binding affinity of unlabelled ligands by measuring their ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compounds: this compound and Pirenzepine dihydrochloride.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 154 mM NaCl.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound (or vehicle for total binding and atropine for non-specific binding). The total assay volume is typically 250-550 µL.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 120 minutes at 27°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo and Functional Comparisons
Direct in vivo comparative studies between this compound and Pirenzepine are scarce. However, studies comparing Pirenzepine to other less selective antimuscarinics provide valuable insights into its functional profile.
In a study on duodenal ulcer patients, orally administered Pirenzepine (50-150 mg) inhibited food-stimulated gastric acid secretion by 25-44%. Unlike the non-selective antagonist propantheline, Pirenzepine did not significantly affect heart rate or salivary volume at therapeutic doses, highlighting the clinical benefit of its M1 selectivity.
In vivo studies in rats have demonstrated that this compound is an effective antagonist of gastric secretion. However, a direct quantitative comparison of its potency and side-effect profile with Pirenzepine is not available from the reviewed literature.
Conclusion
Pirenzepine dihydrochloride is a well-defined, selective M1 muscarinic receptor antagonist with a clear mechanism of action and a favorable side-effect profile due to its receptor selectivity. Its binding affinities and functional effects have been extensively characterized.
This compound is also a muscarinic antagonist with demonstrated efficacy in reducing gastric acid secretion. However, a significant gap in the publicly available data exists regarding its specific binding affinities at the different muscarinic receptor subtypes. This lack of data makes a direct and comprehensive comparison of its selectivity and potency with Pirenzepine challenging.
For researchers and drug development professionals, Pirenzepine serves as an excellent tool for studies requiring selective M1 receptor antagonism. Further research to delineate the muscarinic receptor subtype binding profile of this compound is necessary to fully understand its pharmacological properties and potential therapeutic advantages.
References
- 1. Comparison of two antimuscarinic drugs, pirenzepine and propantheline, on gastric acid secretion, serum gastrin concentration, salivary flow and heart rate in patients with duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Fentonium Bromide in Functional Assays: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a receptor antagonist is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for assessing the functional specificity of Fentonium bromide, a muscarinic antagonist, by comparing it with other well-characterized anticholinergic agents. While direct comparative data for this compound is limited in publicly accessible literature, this guide outlines the essential functional assays and data required for a thorough evaluation.
This compound is recognized as an anticholinergic, antispasmodic, and anti-ulcerogenic agent.[1][2][3] It functions as a blocker of muscarinic acetylcholine receptors, which are pivotal in mediating the physiological effects of the parasympathetic nervous system.[1][4] This guide will delve into the methodologies used to characterize such agents and present a comparative overview with established muscarinic antagonists like Atropine, Ipratropium, and Tiotropium.
Comparative Analysis of Muscarinic Antagonists
A critical measure of a competitive antagonist's affinity for its receptor is the pA2 value, derived from Schild analysis. This value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater receptor affinity. The following table summarizes the known receptor affinities for key muscarinic antagonists, highlighting the data gap for this compound.
| Compound | Muscarinic Receptor Subtype | pA2 Value | Selectivity Profile |
| This compound | M1, M2, M3, M4, M5 | Data Not Available | Unknown |
| Atropine | M1, M2, M3, M4, M5 | ~8.9 - 9.2 | Non-selective |
| Ipratropium bromide | M1, M2, M3 | ~8.9 - 9.1 | Non-selective |
| Tiotropium bromide | M1, M2, M3 | ~9.6 - 10.3 (M3) | Kinetically selective for M3 over M2 |
Note: pA2 values can vary based on the specific tissue and experimental conditions. The values presented are representative.
Experimental Protocols for Functional Specificity Assessment
To determine the specificity of this compound, a series of functional assays must be performed. Below are detailed protocols for two fundamental experiments.
1. Schild Analysis for Competitive Antagonism
This assay determines the affinity (pA2) of a competitive antagonist.
-
Objective: To quantify the potency of this compound as a competitive antagonist at a specific muscarinic receptor subtype.
-
Materials:
-
Isolated tissue preparation expressing the muscarinic receptor of interest (e.g., guinea pig ileum for M3 receptors).
-
A stable muscarinic agonist (e.g., Carbachol).
-
This compound and other reference antagonists.
-
Organ bath setup with physiological saline solution, aeration, and temperature control.
-
Isotonic transducer and data acquisition system.
-
-
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Generate a cumulative concentration-response curve for the agonist (Carbachol) to establish a baseline.
-
Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.
-
Generate a second agonist concentration-response curve in the presence of this compound.
-
Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by graphing log(dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.
-
2. Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to a receptor and its displacement by an unlabeled compound.
-
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines expressing a single muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
This compound and other unlabeled antagonists.
-
Scintillation counter and vials.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled antagonist at various concentrations of unlabeled this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing Key Concepts and Workflows
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Muscarinic M1/M3/M5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining antagonist affinity (pA2) using Schild analysis.
Caption: Logical comparison of key features of muscarinic antagonists.
References
A Comparative Guide to Anticholinergic Research: Exploring Alternatives to Fentonium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of anticholinergic research, the selection of an appropriate antagonist is paramount to achieving precise and reproducible results. Fentonium bromide, a quaternary ammonium derivative of atropine, has been utilized for its antispasmodic and anti-ulcerogenic properties.[1][2] However, the limited availability of comprehensive public data on its receptor binding profile and in vitro potency necessitates a thorough evaluation of alternative compounds. This guide provides a comparative analysis of well-characterized anticholinergic agents that serve as viable alternatives to this compound for research applications.
This comparison focuses on glycopyrronium bromide, atropine, and tiotropium bromide, offering a detailed examination of their performance based on experimental data. We will delve into their receptor binding affinities, functional potencies in isolated tissue models, and in vivo effects, providing researchers with the necessary information to make informed decisions for their specific research needs.
Molecular Mechanisms: Antagonism of Muscarinic Acetylcholine Receptors
This compound and its alternatives exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These G protein-coupled receptors are integral to the parasympathetic nervous system and are classified into five subtypes (M1-M5), each with distinct signaling pathways and tissue distribution.
The binding of an antagonist to these receptors blocks the action of the endogenous neurotransmitter, acetylcholine (ACh), leading to a variety of physiological responses, including smooth muscle relaxation, reduced glandular secretions, and effects on heart rate. The selectivity of an antagonist for different mAChR subtypes can significantly influence its therapeutic and side-effect profile.
Below is a diagram illustrating the primary signaling pathways associated with M1/M3 and M2/M4 muscarinic receptor subtypes.
Comparative Analysis of Anticholinergic Agents
The following tables summarize the available quantitative data for this compound and its alternatives. This data is crucial for comparing the potency and selectivity of these compounds.
In Vitro Receptor Binding Affinity (pKi)
The inhibitory constant (pKi) is a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a higher affinity.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Glycopyrronium bromide | ~8.9 | ~8.8 | ~9.2 | Data Not Available | Data Not Available | [3] |
| Atropine | ~8.9 - 9.2 | ~9.0 - 9.3 | ~9.1 - 9.5 | ~8.9 | ~8.8 | [3] |
| Tiotropium bromide | ~8.7 - 9.3 | ~9.0 - 9.4 | ~9.4 - 10.1 | ~8.9 | ~8.9 |
Functional Antagonism (pA2) in Isolated Guinea Pig Ileum
The pA2 value is a measure of the potency of a competitive antagonist in a functional assay. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
| Compound | pA2 Value | Reference(s) |
| This compound | Data Not Available | |
| Glycopyrronium bromide | ~9.3 | |
| Atropine | ~8.9 - 9.2 | |
| Tiotropium bromide | ~10.1 |
In Vivo Potency: Inhibition of Gastric Acid Secretion in Rats (ED50)
The ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximal effect. In this context, it refers to the dose required to inhibit gastric acid secretion by 50%.
| Compound | ED50 (mg/kg, i.v.) | Reference(s) |
| This compound | ~1.0 | |
| Atropine | ~0.056 |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. Below are outlines of key experimental protocols used to characterize the anticholinergic agents discussed.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Assay for Functional Antagonism
This classic pharmacological preparation is used to assess the functional potency of anticholinergic drugs by measuring their ability to inhibit acetylcholine-induced smooth muscle contraction.
Detailed Steps:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissue is allowed to equilibrate for a set period under a constant resting tension.
-
Control Concentration-Response Curve: Cumulative concentrations of acetylcholine are added to the organ bath, and the resulting isometric contractions are recorded to establish a baseline concentration-response curve.
-
Antagonist Incubation: The tissue is washed to remove the acetylcholine and then incubated with a fixed concentration of the antagonist (e.g., atropine, glycopyrronium) for a specific duration.
-
Test Concentration-Response Curve: The acetylcholine concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA2 value using Schild analysis. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.
Conclusion
While this compound is a known anticholinergic agent, the lack of readily available, comprehensive quantitative data on its receptor binding profile and in vitro functional potency makes direct comparisons with other well-characterized antagonists challenging. For researchers requiring precise knowledge of receptor affinity and functional potency, alternatives such as glycopyrronium bromide , atropine , and tiotropium bromide offer a wealth of publicly available experimental data.
-
Glycopyrronium bromide and tiotropium bromide are quaternary ammonium compounds, similar to this compound, which generally limits their ability to cross the blood-brain barrier, making them suitable for studies focusing on peripheral muscarinic receptors. Tiotropium bromide, in particular, exhibits high affinity for M3 receptors.
-
Atropine , a tertiary amine, can cross the blood-brain barrier and acts as a non-selective muscarinic antagonist. Its extensive characterization makes it a valuable reference compound in many anticholinergic studies.
The choice of an appropriate anticholinergic agent will ultimately depend on the specific aims of the research. For studies demanding a well-defined pharmacological tool with a robust dataset, the alternatives presented in this guide offer a more reliable foundation than this compound, for which further quantitative characterization is needed. Researchers are encouraged to consult the primary literature and consider the specific receptor subtypes and tissues relevant to their investigation when selecting an antagonist.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fentonium Bromide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. Fentonium bromide, an anticholinergic and antispasmodic agent, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on safety data for similar compounds, this compound may be harmful if swallowed, comes into contact with skin, or is inhaled. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous pharmaceutical waste. This involves careful segregation, containment, and transfer to a licensed waste disposal facility.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible waste streams and to ensure compliant disposal.
-
Solid Waste:
-
Place any unused or expired pure this compound directly into a designated, clearly labeled hazardous waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a separate, sealed plastic bag or container that is also labeled as hazardous waste.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Step 2: Container Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Harmful")
-
The date the waste was first added to the container.
-
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Step 3: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is incineration at a permitted treatment facility.[2][3] This process destroys the chemical structure of the compound, rendering it non-hazardous. One safety data sheet for a similar compound suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Personal protective equipment for handling Fentonium bromide
Essential Safety and Handling Guide for Fentonium Bromide
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally and functionally related anticholinergic compounds, namely atropine and hyoscyamine, along with general principles of laboratory safety.
Core Safety and Handling Information
This compound is an anticholinergic and antispasmodic agent.[1] Due to its pharmacological activity, it should be handled with care to avoid accidental exposure. The primary hazards associated with similar compounds include high acute toxicity if ingested or inhaled.[1][2][3]
Summary of Key Safety Information
| Parameter | Information | Source(s) |
| Primary Hazards | Fatal if swallowed or inhaled. Causes skin and eye irritation. | [4] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of dusts or aerosols, a respirator. | |
| Storage | Store in a cool, dry, dark place. Short-term at 0-4°C, long-term at -20°C. Keep container tightly sealed. | |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | |
| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | |
| First Aid: Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. | |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Operational Plans: Step-by-Step Guidance
Personal Protective Equipment (PPE) Protocol
Objective: To ensure adequate protection against accidental exposure to this compound.
Procedure:
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Wear a standard laboratory coat.
-
Wear chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for integrity before each use.
-
Change gloves immediately if they become contaminated.
-
-
Respiratory Protection:
-
When handling the powder form or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Safe Handling and Experimental Workflow
Objective: To minimize the risk of exposure during routine handling and experimentation.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
